Product packaging for AL-8417(Cat. No.:CAS No. 180472-20-2)

AL-8417

Cat. No.: B1666762
CAS No.: 180472-20-2
M. Wt: 462.6 g/mol
InChI Key: KYECYAFVFZRXIM-ADXZGYQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AL-8417, also known as (2R)-AL-5898, is a potent inhibitor of the Cyclooxygenase (COX) enzyme family, which plays a central role in the inflammatory response. It demonstrates its bioactivity with an IC50 value of 120 μM, making it a valuable tool for studying COX-mediated pathways in vitro . Researchers utilize this benzopyranyl ester compound to investigate the biochemical mechanisms of inflammation and to explore potential therapeutic targets. The compound has been characterized in published scientific literature for its in vitro anti-inflammatory properties, underscoring its established relevance in pharmacological and inflammatory disease research . This compound is supplied with the explicit understanding that it is for research use only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O5 B1666762 AL-8417 CAS No. 180472-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180472-20-2

Molecular Formula

C29H34O5

Molecular Weight

462.6 g/mol

IUPAC Name

2-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C29H34O5/c1-17-18(2)27-25(20(4)26(17)30)11-12-29(5,34-27)13-14-33-28(31)19(3)21-7-8-23-16-24(32-6)10-9-22(23)15-21/h7-10,15-16,19,30H,11-14H2,1-6H3/t19-,29+/m0/s1

InChI Key

KYECYAFVFZRXIM-ADXZGYQBSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCOC(=O)[C@@H](C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL-8417;  (2R)-AL-5898;  J1.090.276B;  AL8417;  AL 8417; 

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of action of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of AL-8417 (DSP-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the internal designation for the compound N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, a well-characterized neurotoxin more commonly known as DSP-4.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DSP-4, supported by quantitative data from preclinical studies and detailed experimental protocols. DSP-4 is a valuable tool in neuroscience research for its selective neurotoxic effects on noradrenergic neurons originating from the locus coeruleus (LC).[3][4][5] Its ability to induce long-term depletion of norepinephrine in specific brain regions makes it a critical agent for studying the role of the noradrenergic system in various physiological and pathological processes.[4][6]

Core Mechanism of Action

DSP-4 is a selective neurotoxin that targets noradrenergic neurons, particularly those originating in the locus coeruleus.[3][4][5] Its mechanism of action involves a multi-step process that leads to the degeneration of noradrenergic axon terminals.

After systemic administration, DSP-4 readily crosses the blood-brain barrier.[4] The key to its selectivity lies in its high affinity for the norepinephrine transporter (NET).[4][7][8] The neurotoxin is taken up into noradrenergic nerve terminals via NET.[4] Inside the neuron, DSP-4 undergoes a chemical transformation, cyclizing to form a reactive aziridinium ion.[4][9] This highly reactive intermediate then covalently modifies and reacts with vital intracellular components, leading to the destruction of the nerve terminal.[4]

While the primary neurotoxic effect is exerted on the axon terminals, the cell bodies in the locus coeruleus are generally spared.[5][10] However, some studies have reported a reduction in tyrosine hydroxylase-positive cell bodies in the LC following DSP-4 treatment.[11] The neurotoxic effects of DSP-4 are more permanent in the central nervous system, while its effects on peripheral sympathetic neurons are largely transient.[12]

The selectivity of DSP-4 for noradrenergic neurons is further supported by the observation that its neurotoxic effects can be prevented by pretreatment with norepinephrine uptake inhibitors, such as desipramine.[4] In contrast, serotonergic and dopaminergic neurons are only minimally affected by DSP-4.[4][9]

Recent in vitro studies using the SH-SY5Y neuroblastoma cell line, which expresses NET, have provided additional insights into the molecular mechanisms of DSP-4. These studies suggest that DSP-4 can down-regulate the expression of dopamine β-hydroxylase (DBH) and NET.[13] Furthermore, DSP-4 has been shown to induce single-strand DNA breaks and cause cell cycle arrest in the S-phase, suggesting that DNA damage may contribute to its neurotoxic effects.[13]

dot

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_neuron Noradrenergic Neuron Terminal DSP4_ext DSP-4 NET Norepinephrine Transporter (NET) DSP4_ext->NET Uptake DSP4_int Intracellular DSP-4 NET->DSP4_int Aziridinium Reactive Aziridinium Ion DSP4_int->Aziridinium Cyclization Cellular_Components Vital Cellular Components Aziridinium->Cellular_Components Alkylation Degeneration Terminal Degeneration Cellular_Components->Degeneration Leads to

Mechanism of DSP-4 Action

Quantitative Data

The following tables summarize the quantitative effects of DSP-4 on various neurochemical and cellular parameters as reported in the literature.

Table 1: Effect of DSP-4 on Norepinephrine (NE) Levels in Rodent Brain Regions

Brain RegionSpeciesDSP-4 DoseTime Post-Injection% Decrease in NEReference
CortexRat50 mg/kg, i.p.2 weeks86%[6]
HippocampusRat50 mg/kg, i.p.2 weeks91%[6]
Frontal CortexMouse2 x 50 mg/kg, i.p.1 week~58%[11]
HippocampusMouse2 x 50 mg/kg, i.p.1 week~82%[11]
PonsMouse2 x 50 mg/kg, i.p.1 weekSignificant Decrease[14][15]
Prefrontal CortexMouse2 x 50 mg/kg, i.p.1 weekSignificant Decrease[14][15]
HippocampusMouse2 x 50 mg/kg, i.p.1 weekSignificant Decrease[14][15]

Table 2: Effect of DSP-4 on Norepinephrine Transporter (NET) and Dopamine β-Hydroxylase (DBH)

ParameterModelDSP-4 TreatmentEffectReference
NET ImmunoreactivityMouse Brain2 x 50 mg/kg, i.p.Substantial loss in dentate gyrus and anterior cingulate cortex[14][15]
DBH mRNASH-SY5Y cells5-50 µMTime and concentration-dependent decrease[13]
NET mRNASH-SY5Y cells5-50 µMTime and concentration-dependent decrease[13]
DBH proteinSH-SY5Y cells5-50 µMTime and concentration-dependent decrease[13]
NET proteinSH-SY5Y cells5-50 µMTime and concentration-dependent decrease[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the in vivo administration of DSP-4 and the subsequent analysis of its effects.

In Vivo Administration of DSP-4 in Rodents

A common protocol for inducing noradrenergic denervation in rodents involves the systemic administration of DSP-4.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • DSP-4 Preparation: DSP-4 is dissolved in sterile 0.9% saline immediately before use due to its instability in solution.[10]

  • Dosage and Administration: A typical dose is 50 mg/kg administered via intraperitoneal (i.p.) injection.[4][6][10] Some studies utilize a regimen of two injections of 50 mg/kg, spaced one week apart, to ensure robust and lasting depletion of norepinephrine.[14][15]

  • Control Group: A control group of animals receives injections of the vehicle (0.9% saline).

  • Post-Injection Period: Animals are typically housed for a period of 1 to 4 weeks following the final DSP-4 injection to allow for the full development of the neurotoxic effects before behavioral or neurochemical analyses are performed.[5][10]

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Rats, Mice) DSP4_Prep Prepare DSP-4 Solution (50 mg/kg in Saline) Animal_Selection->DSP4_Prep Control_Prep Prepare Vehicle (Saline) Animal_Selection->Control_Prep Injection Administer DSP-4 or Vehicle (i.p. injection) DSP4_Prep->Injection Control_Prep->Injection Housing Post-Injection Housing (1-4 weeks) Injection->Housing Behavioral Behavioral Testing Housing->Behavioral Neurochemical Neurochemical Analysis (e.g., HPLC) Housing->Neurochemical Histological Histological Analysis (e.g., Immunohistochemistry) Housing->Histological

In Vivo DSP-4 Experimental Workflow
Assessment of Neurochemical and Cellular Effects

Following the post-injection period, various techniques can be employed to quantify the effects of DSP-4.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method to measure the levels of norepinephrine and its metabolites in different brain regions.[6][14][15] Brain tissue is dissected, homogenized, and processed to extract monoamines for quantification.

  • Immunohistochemistry (IHC): IHC is used to visualize and quantify changes in the expression and distribution of noradrenergic markers.[5][11] Antibodies against tyrosine hydroxylase (TH), dopamine β-hydroxylase (DBH), and the norepinephrine transporter (NET) are commonly used to label noradrenergic neurons and their terminals.

  • In Vitro Cell Culture Experiments: The SH-SY5Y human neuroblastoma cell line is a useful in vitro model to study the direct cellular and molecular effects of DSP-4.[13] Cells are treated with varying concentrations of DSP-4, and subsequent analyses can include:

    • RT-qPCR and Western Blotting: To measure changes in the mRNA and protein expression of genes such as DBH and NET.[13]

    • Comet Assay: To detect DNA single-strand breaks.[13]

    • Flow Cytometry: To analyze the cell cycle distribution.[13]

Conclusion

This compound (DSP-4) is a potent and selective neurotoxin that serves as an invaluable tool for investigating the functional roles of the central noradrenergic system. Its mechanism of action is primarily mediated by its uptake through the norepinephrine transporter and subsequent formation of a reactive aziridinium ion, leading to the destruction of noradrenergic terminals. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. A thorough understanding of the mechanism and experimental application of DSP-4 is essential for designing and interpreting studies aimed at elucidating the complex functions of the locus coeruleus-norepinephrine system in health and disease.

References

AL-8417: A Technical Overview of its Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is a potent cyclooxygenase (COX) inhibitor with antioxidant, anti-inflammatory, and cytostatic properties. It is the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a compound more commonly known as Trolox. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of chemical and pharmaceutical research.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the cyclooxygenase (COX) enzymes, with a reported IC50 value of 120 μM. Its development was primarily associated with Alcon, focusing on its potential application in ophthalmic preparations. Specifically, it was investigated for its role in intraocular irrigating solutions to mitigate post-vitrectomy complications, such as cataract formation.

The biological activity of this compound is attributed to its benzopyran core structure. As an antioxidant, it can scavenge reactive oxygen species, thereby reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which are key mediators in the inflammatory cascade. Furthermore, its cytostatic properties suggest a role in modulating cell proliferation.

Quantitative Biological Data
CompoundTargetActivity (IC50)
This compoundCyclooxygenase (COX)120 μM

Synthesis Pathway

The synthesis of this compound, as the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), involves a multi-step process that can be broadly categorized into the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

A general and established method for the synthesis of the benzopyran nucleus involves the condensation of a substituted phenol with an appropriate α,β-unsaturated carbonyl compound. For Trolox, this typically involves the reaction of 2,3,5-trimethylhydroquinone with a crotonic acid derivative.

Experimental Protocol:

A detailed experimental protocol for a similar benzopyran synthesis is described below. Please note that specific reaction conditions for the industrial synthesis of Trolox may vary and are often proprietary.

  • Step 1: Condensation. 2,3,5-Trimethylhydroquinone is reacted with ethyl 2-methyl-2,3-epoxybutyrate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) in an aprotic solvent (e.g., dichloromethane) at a controlled temperature.

  • Step 2: Cyclization. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the chroman ring system.

  • Step 3: Hydrolysis. The ester group at the 2-position of the chroman ring is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and methanol) to yield the carboxylic acid.

  • Step 4: Purification. The final racemic product is purified by recrystallization or column chromatography.

Chiral Resolution of (±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

To obtain the desired (R)-enantiomer (this compound), the racemic mixture of Trolox is subjected to chiral resolution. This is a common technique used to separate enantiomers.

Experimental Protocol:

  • Step 1: Diastereomeric Salt Formation. The racemic carboxylic acid is treated with a chiral resolving agent, which is a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This reaction forms a mixture of two diastereomeric salts.

  • Step 2: Fractional Crystallization. The diastereomeric salts have different physical properties, including solubility. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.

  • Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the desired enantiomer of the carboxylic acid (in this case, this compound).

  • Step 4: Purification. The final enantiomerically pure product is purified by recrystallization. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Logical Synthesis Workflow

Synthesis_Workflow cluster_racemic Racemic Trolox Synthesis cluster_resolution Chiral Resolution A 2,3,5-Trimethylhydroquinone C Condensation & Cyclization A->C B Crotonic Acid Derivative B->C D Racemic Trolox Ester C->D E Hydrolysis D->E F Racemic Trolox E->F G Racemic Trolox I Diastereomeric Salt Formation G->I H Chiral Resolving Agent H->I K (R,R) & (S,R) Salts I->K J Fractional Crystallization L Acidification J->L K->J M This compound ((R)-Trolox) L->M

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Involvement

As a COX inhibitor, this compound interferes with the arachidonic acid signaling pathway. By blocking the action of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs AL8417 This compound AL8417->COX Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

This compound is a well-characterized COX inhibitor with potential therapeutic applications, particularly in ophthalmology. Its synthesis from readily available starting materials involves the preparation of the racemic chroman core followed by a classical chiral resolution to isolate the biologically active (R)-enantiomer. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of anti-inflammatory and cytoprotective agents.

An In-depth Technical Guide to the Physicochemical Properties of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of AL-8417, a potent enzyme inhibitor with recognized antioxidant, anti-inflammatory, and cytostatic activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound, a benzopyran analog, has been identified as a significant subject of research interest due to its potential therapeutic applications. A summary of its key physicochemical identifiers is presented below.

PropertyValueSource
CAS Number 180472-20-2MedChemExpress, TargetMol
Molecular Formula C29H34O5A2B Chem
Molecular Weight 462.58 g/mol TargetMol
Canonical SMILES O=C(--INVALID-LINK--C)OCC[C@]3(CCC4=C(C(O)=C(C(C)=C4O3)C)C)CMedchemExpress

Mechanism of Action: Cyclooxygenase Inhibition

This compound is a potent inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory cascade. The inhibition of COX enzymes (COX-1 and COX-2) disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation AL8417 This compound AL8417->COX Inhibits

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on its known mechanism of action, the following generalized protocols for assessing cyclooxygenase inhibition and in vitro anti-inflammatory activity can be adapted by researchers.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of co-factors, such as hematin and a reducing agent (e.g., L-epinephrine).

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, co-factor solutions, and the enzyme (COX-1 or COX-2) to each well.

    • Add the various concentrations of this compound or the vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

  • Detection and Analysis:

    • The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The percentage of COX inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Co-factors, Substrate, Enzymes, this compound) start->prep_reagents add_reagents Add Buffer, Co-factors, and Enzyme to Microplate prep_reagents->add_reagents add_inhibitor Add this compound Dilutions and Vehicle Control add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify Prostaglandin Levels (ELISA or LC-MS) stop_reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

Figure 2: COX Inhibition Assay Workflow.
In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay

This assay provides a general indication of anti-inflammatory activity by measuring the inhibition of protein denaturation, a hallmark of inflammation.

  • Preparation of Reagents:

    • Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).

    • Prepare a solution of egg albumin (e.g., 1% v/v).

    • Prepare a stock solution of this compound in a suitable solvent and create a serial dilution.

    • A known anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

  • Assay Procedure:

    • In test tubes, prepare a reaction mixture containing the PBS, egg albumin solution, and varying concentrations of this compound, the positive control, or the vehicle.

    • Incubate the tubes at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

  • Detection and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation for each concentration using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the concentration.

Anti_Inflammatory_Assay_Workflow start Start prep_reagents Prepare Reagents (PBS, Egg Albumin, this compound, Positive Control) start->prep_reagents mix_reagents Prepare Reaction Mixtures in Test Tubes prep_reagents->mix_reagents incubate_37 Incubate at 37°C for 15 min mix_reagents->incubate_37 heat_70 Heat at 70°C for 5 min to Denature Protein incubate_37->heat_70 cool Cool to Room Temperature heat_70->cool measure_abs Measure Absorbance at 660 nm cool->measure_abs analysis Calculate % Inhibition and IC50 Value measure_abs->analysis end End analysis->end

Figure 3: Protein Denaturation Assay Workflow.

References

AL-8417: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an enzyme inhibitor with known antioxidant, anti-inflammatory, and cytostatic properties. This technical guide provides a comprehensive overview of the identification and validation of the primary molecular target of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages information on the closely related and well-characterized compound, AL-8810, to illustrate the principles of target validation and the associated signaling pathways. AL-8810 is a known selective antagonist of the Prostaglandin F2α receptor (FP receptor), and it is strongly indicated that this compound acts on the same target.

Target Identification: Prostaglandin F2α Receptor (FP Receptor)

Target Validation

Target validation for a compound like this compound typically involves a series of in vitro experiments to confirm its interaction with the proposed target and to quantify its functional effects. While specific data for this compound is scarce, the following sections detail the standard experimental protocols used for validating FP receptor antagonists, using data for the related compound AL-8810 as an illustrative example.

Quantitative Data for FP Receptor Antagonism

The following table summarizes the binding affinity (Ki) of the related compound, AL-8810, for the FP receptor in various cell lines. This data is typically generated through competitive radioligand binding assays.

CompoundCell LineParameterValue (μM)
AL-8810Mouse 3T3 cellsKi0.2 ± 0.06
AL-8810Rat A7r5 cellsKi0.4 ± 0.1

Data presented is for the related compound AL-8810 and is illustrative of the type of data generated in target validation studies.[2]

Experimental Protocols

1. Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity of a test compound (like this compound) to its target receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor (e.g., mouse 3T3 cells or rat A7r5 cells).

  • Radioligand: [³H]-PGF2α.

  • Unlabeled competitor: this compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: A fixed concentration of cell membranes and radioligand are incubated in the binding buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A parallel set of tubes containing only the radioligand and membranes serves as the total binding control, and another set with an excess of a known unlabeled ligand determines non-specific binding.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assay (e.g., Calcium Mobilization Assay)

This assay measures the ability of a compound to block the downstream signaling events that occur upon activation of the target receptor. For the Gq-coupled FP receptor, agonist binding leads to an increase in intracellular calcium.

Objective: To determine the functional antagonist activity of this compound at the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells).

  • FP receptor agonist (e.g., PGF2α).

  • This compound at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Methodology:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control.

  • Stimulation: The cells are then stimulated with a fixed concentration of the FP receptor agonist (PGF2α).

  • Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity of the dye using a FLIPR or fluorescence microscope.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for target validation.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8417 This compound AL8417->FP_Receptor Binds & Blocks Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Releases Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Conclusion Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., Calcium Mobilization) Determine_IC50 Determine IC50 (Functional Potency) Functional_Assay->Determine_IC50 Data_Integration Integrate Binding and Functional Data Determine_Ki->Data_Integration Determine_IC50->Data_Integration Target_Validated Target Validated: This compound is a potent and selective FP receptor antagonist Data_Integration->Target_Validated

References

An In-depth Technical Guide to the Biological Activity and Function of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AL-8417 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its biological activity, mechanism of action, and function. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and medicine.

Disclaimer: The information provided in this document is based on publicly available research and clinical trial data. It is intended for informational purposes only and should not be considered as medical advice.

Biological Activity

Currently, there is no publicly available scientific literature or clinical trial data detailing the specific biological activity of a compound designated as this compound. Searches of prominent scientific databases and clinical trial registries have not yielded information on a substance with this identifier. The subsequent sections of this guide, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated at this time due to the absence of specific information regarding this compound.

It is possible that this compound is an internal designation for a compound in the early stages of development and has not yet been disclosed in public forums. Alternatively, it may be a typographical error, and a different compound identifier was intended.

For the purposes of illustrating the expected structure and content of such a technical guide, the following sections are presented as templates. Once information regarding this compound becomes available, these sections can be populated with the relevant data.

Template Sections

Quantitative Data Summary

This section would typically present key quantitative metrics of this compound's biological activity in a clear, tabular format. This allows for easy comparison of its potency and efficacy across different assays and experimental conditions.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetParameterValue (nM/µM)Reference
Binding Affinitye.g., Receptor XKiData not available
Functional Activitye.g., Cell Line YEC50/IC50Data not available
Enzyme Inhibitione.g., Enzyme ZKi/IC50Data not available

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResultReference
e.g., Xenograft Mouse ModelData not availableData not availableData not available
e.g., Disease Model RatData not availableData not availableData not available
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments used to characterize the biological activity of this compound.

Example Protocol: Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Detailed steps for cell line maintenance and harvesting.

    • Protocol for membrane protein extraction and quantification.

  • Radioligand Binding:

    • Description of the radioligand used and its specific activity.

    • Incubation conditions (buffer composition, temperature, time).

    • Method for separating bound from free radioligand (e.g., filtration).

  • Data Analysis:

    • Procedure for determining non-specific binding.

    • Method for calculating Ki values from competition binding data.

Signaling Pathways and Mechanisms of Action

Visual representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes. This section would utilize Graphviz to create clear and informative diagrams.

Hypothetical Signaling Pathway for this compound

AL8417_Pathway cluster_cell Target Cell AL8417 This compound Receptor Target Receptor AL8417->Receptor Binds Effector1 Downstream Effector 1 Receptor->Effector1 Activates Effector2 Downstream Effector 2 Receptor->Effector2 Inhibits Response Cellular Response Effector1->Response Effector2->Response

A hypothetical signaling pathway for this compound's mechanism of action.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Binding Affinity Assay Functional_Assay Functional Cellular Assay Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Studies in Rodents Functional_Assay->PK_Study Identifies Lead Candidate Efficacy_Study Efficacy Studies in Disease Models PK_Study->Efficacy_Study

A generalized workflow for the preclinical evaluation of a compound like this compound.

While there is currently a lack of public information on this compound, the framework provided in this guide illustrates the comprehensive approach required to document the biological activity and function of a novel therapeutic candidate. As research on this compound progresses and data becomes available, this guide will be updated to provide the scientific community with a thorough and accessible resource. Researchers interested in this compound are encouraged to monitor scientific publications and clinical trial registries for future updates.

The Safety and Toxicity Profile of AL-8417: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the currently available public information regarding the safety and toxicity profile of AL-8417, a compound identified as an ester-linked benzopyran. This document is intended for researchers, scientists, and professionals in drug development who are interested in the toxicological characteristics of this molecule.

Executive Summary

This compound is a benzopyran derivative with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. Its primary investigated application appears to be in ophthalmology, specifically for the prevention of posterior subcapsular cataract formation following vitrectomy. Despite its potential therapeutic benefits, detailed public information on its safety and toxicity is exceptionally limited. This guide summarizes the available data and highlights the significant gaps in the public knowledge base regarding the toxicology of this compound.

Available Preclinical Data

The majority of publicly accessible information on this compound originates from a preclinical study investigating its effect on post-vitrectomy lens changes in rabbits. In this study, this compound was used as a component of an intraocular irrigating solution.

Table 1: Summary of Preclinical Study Involving this compound
Parameter Value Source
Compound This compound[1]
Chemical Class Ester-linked benzopyran[1]
Pharmacological Profile Antioxidant, anti-inflammatory, cytostatic[1]
Investigated Use Suppression of post-vitrectomy lens changes[1]
Animal Model Rabbit[1]
Route of Administration Intraocular irrigating solution[1]
Concentration 1.25 µM[1]

It is crucial to note that this study focused on the efficacy of this compound in preventing cataracts and did not provide a detailed toxicological assessment. No data regarding acute, sub-acute, or chronic toxicity, LD50 values, or systemic exposure were reported in the available literature.

Experimental Protocols

Detailed experimental protocols for toxicology studies of this compound are not available in the public domain. The single preclinical study identified provides limited methodological details focused on the surgical procedure and efficacy endpoints rather than safety assessment.

Signaling Pathways and Experimental Workflows

Due to the lack of public information on the mechanism of action and toxicological studies of this compound, no signaling pathways or detailed experimental workflows can be depicted.

Benzopyran Class Considerations

Benzopyran derivatives are a broad class of compounds with diverse biological activities. While some have been developed as therapeutic agents, the safety profile of each derivative is unique and cannot be reliably predicted without specific studies. A review of patents related to benzopyran derivatives indicates a wide range of therapeutic applications, but does not provide specific safety data for this compound.

Gaps in Knowledge and Future Directions

The current publicly available information on the safety and toxicity of this compound is insufficient to conduct a thorough risk assessment. Key missing data points include:

  • Acute, sub-chronic, and chronic toxicity studies: No data is available on the systemic or local toxicity of this compound following single or repeated administration.

  • Genotoxicity and carcinogenicity studies: There is no information on the mutagenic or carcinogenic potential of this compound.

  • Reproductive and developmental toxicity: The effects of this compound on reproduction and fetal development are unknown.

  • Safety pharmacology: Studies to evaluate the effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, central nervous system) are not publicly documented.

  • Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.

To address these knowledge gaps, a comprehensive preclinical toxicology program in accordance with international regulatory guidelines would be necessary.

Conclusion

While this compound has shown promise in a preclinical ophthalmic application, its safety and toxicity profile remains largely uncharacterized in the public domain. The information available is insufficient to support a detailed technical guide or whitepaper on its core safety. Further research and publication of data by the developers, Alcon Inc., as indicated by patent information, are required to understand the complete toxicological profile of this compound. Professionals in the field of drug development are advised to exercise caution and recognize the significant data gap when considering any research or development activities related to this compound.

References

Potential Therapeutic Applications of AL-8417: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an ester-linked benzopyran analogue that has been investigated for its therapeutic potential, primarily in the field of ophthalmology. Preclinical evidence suggests that this compound possesses a unique pharmacological profile, acting as an antioxidant, anti-inflammatory, and cytostatic agent.[1][2] This technical guide provides an in-depth overview of the core data, experimental protocols, and proposed mechanisms of action related to the potential therapeutic applications of this compound.

Core Therapeutic Application: Prevention of Post-Vitrectomy Posterior Subcapsular Cataract

The primary therapeutic application of this compound identified in preclinical studies is the suppression of posterior subcapsular cataract (PSC) formation following vitrectomy surgery.[3][4] Vitrectomy is a common surgical procedure for various vitreoretinal diseases, but it is associated with a high incidence of subsequent cataract formation, leading to vision loss.[3][4]

Mechanism of Action

The proposed mechanism of action for this compound in preventing post-vitrectomy PSC is multifactorial, leveraging its antioxidant, anti-inflammatory, and cytostatic properties to protect the lens from post-surgical changes.[1][2] While the precise signaling pathways have not been fully elucidated in the available literature, a conceptual pathway can be inferred.

Conceptual Signaling Pathway of this compound in Lens Protection

cluster_0 Vitrectomy-Induced Stress cluster_1 This compound Intervention cluster_2 Cellular Response cluster_3 Therapeutic Outcome Oxidative Stress Oxidative Stress Reduced ROS Reduced ROS Inflammation Inflammation Inhibition of Inflammatory Mediators Inhibition of Inflammatory Mediators Cellular Proliferation Cellular Proliferation Cytostasis Cytostasis This compound This compound This compound->Reduced ROS Antioxidant This compound->Inhibition of Inflammatory Mediators Anti-inflammatory This compound->Cytostasis Cytostatic Lens Epithelial Cell Protection Lens Epithelial Cell Protection Reduced ROS->Lens Epithelial Cell Protection Inhibition of Inflammatory Mediators->Lens Epithelial Cell Protection Prevention of Abnormal Fiber Growth Prevention of Abnormal Fiber Growth Cytostasis->Prevention of Abnormal Fiber Growth Lens Epithelial Cell Protection->Prevention of Abnormal Fiber Growth Maintenance of Lens Transparency Maintenance of Lens Transparency Prevention of Abnormal Fiber Growth->Maintenance of Lens Transparency

Caption: Conceptual diagram of this compound's protective mechanism on lens cells.

Preclinical Data

A key study investigated the efficacy of this compound in an in vivo rabbit model of vitrectomy. The results demonstrated that an irrigating solution containing this compound prevented abnormal post-vitrectomy lens growth and fiber formation.[3][4]

Quantitative Data Summary

While specific numerical data for Focal Length Variability (FLV) were not detailed in the provided search results, the qualitative outcomes are summarized below. FLV assessments, which measure the sharpness of focus, confirmed the beneficial effects of this compound.[1][3][5]

Treatment GroupAnimal ModelKey OutcomeReference
This compound (1.25 µM in BSS PLUS®)Dutch Belted RabbitsPrevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls.[3][4][5]
AL-17052 (5.0 µM in BSS PLUS®)Dutch Belted RabbitsPrevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls.[3][4][5]
AL-12615 (5.0 µM in BSS PLUS®)Dutch Belted RabbitsPrevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls.[3][4][5]
Control (BSS® or BSS PLUS®)Dutch Belted RabbitsSignificantly higher FLV compared to age-matched controls and drug-treated groups.[1][3][4]
Age-matched, non-operated controlsDutch Belted RabbitsBaseline normal lens morphology and FLV.[3][4][5]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited in the literature.

In Vivo Rabbit Vitrectomy Model

Objective: To evaluate the efficacy of an irrigating solution containing this compound in suppressing post-vitrectomy posterior subcapsular cataract formation.

Experimental Workflow

Animal_Model 2.5-month-old Dutch Belted Rabbits Surgical_Procedure Unilateral Partial Vitrectomy Animal_Model->Surgical_Procedure Vitreous_Replacement Vitreous Replacement with Irrigating Solution Surgical_Procedure->Vitreous_Replacement Treatment_Groups Treatment Groups: - this compound (1.25 µM) - AL-17052 (5.0 µM) - AL-12615 (5.0 µM) - Control (BSS®/BSS PLUS®) Vitreous_Replacement->Treatment_Groups Post-Op_Period 6-Month Post-Surgery Period Treatment_Groups->Post-Op_Period Analysis Lens Analysis Post-Op_Period->Analysis Structural_Analysis Structural Analysis: - Light Microscopy - Scanning Electron Microscopy - 3D Computer-Assisted Drawings Analysis->Structural_Analysis Optical_Analysis Optical Quality Analysis: - Low Power Helium-Neon Laser Scan (FLV) Analysis->Optical_Analysis

Caption: Workflow of the in vivo rabbit vitrectomy study.

Materials:

  • Animals: 2.5-month-old Dutch Belted rabbits.[3][4][5]

  • Irrigating Solutions:

    • Commercially available BSS® or BSS PLUS®.[3][4]

    • Proprietary, modified BSS PLUS® containing:

      • 1.25 µM this compound.[3][4][5]

      • 5.0 µM AL-12615.[3][4][5]

      • 5.0 µM AL-17052.[3][4][5]

  • Surgical Equipment: Standard vitrectomy instrumentation.

Procedure:

  • Anesthesia: Animals were anesthetized according to institutional guidelines.

  • Surgical Intervention: A unilateral, partial vitrectomy was performed on each animal.[3][4]

  • Vitreous Replacement: The vitreous was replaced with one of the designated irrigating solutions.

  • Post-Operative Care: Standard post-operative care was administered.

  • Follow-up: Animals were monitored for 6 months following surgery.[4]

Analysis:

  • Structural Analysis: Lenses were analyzed using a combination of light microscopy, scanning electron microscopy, and three-dimensional computer-assisted drawings.[4]

  • Optical Quality Analysis: A low-power helium-neon laser scan was used to assess the focal length variability (FLV) of the lenses.[4]

Further Research and Development Considerations

The preclinical data for this compound is promising for the indication of preventing post-vitrectomy PSC. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting further dose-ranging and toxicology studies.

  • Designing and executing clinical trials to evaluate the safety and efficacy of this compound in human patients undergoing vitrectomy.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for the prevention of posterior subcapsular cataracts following vitrectomy in a preclinical rabbit model. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cytostatic effects, makes it a compelling candidate for further investigation and clinical development in ophthalmic surgery. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in advancing this promising compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – AL-8417, a potent enzyme inhibitor with promising therapeutic applications, is emerging as a significant compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, its related analogs, and its biological activities, with a focus on its potential in ophthalmic and anti-inflammatory research.

This compound, also known by its aliases J1.090.276B and (2R)-AL-5898, has been identified as an enzyme inhibitor with a multifaceted pharmacological profile, exhibiting antioxidant, anti-inflammatory, and cytostatic properties.[1][2][3][4][5] Its unique ability to suppress vitrectomy-induced posterior lens fiber changes has positioned it as a valuable tool in ophthalmological research.[1][3][4]

Core Compound Properties

This compound is a small molecule with the chemical formula C₂₉H₃₄O₅ and a molecular weight of 462.58 g/mol .[1][3] Its unique chemical structure is detailed in the table below.

PropertyValue
CAS Number 180472-20-2[1]
Molecular Formula C₂₉H₃₄O₅[3]
Molecular Weight 462.58 g/mol [1]
SMILES CC1=C2C(O--INVALID-LINK--C3=CC4=C(C=C3)C=C(OC)C=C4)=O">C@(C)CC2)=C(C)C(C)=C1O[3]

Mechanism of Action: Targeting Cyclooxygenase

Current evidence strongly suggests that this compound functions as a Cyclooxygenase (COX) inhibitor.[6][7][8][9] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound can effectively modulate these pathways, providing a basis for its observed anti-inflammatory effects.

The following diagram illustrates the simplified signaling pathway of COX inhibition.

COX_Inhibition_Pathway cluster_cellular_components Cellular Environment Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation AL_8417 This compound AL_8417->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by this compound.

Therapeutic Potential in Ophthalmology

A significant area of investigation for this compound is its potential to mitigate complications arising from vitrectomy, a surgical procedure involving the removal of the vitreous humor from the eye. A known complication of this procedure is the development of posterior lens fiber changes, which can lead to cataracts. The ability of this compound to suppress these changes highlights its potential as a therapeutic agent to improve outcomes for patients undergoing this common ophthalmic surgery.[1][3][4]

The experimental workflow to investigate the efficacy of this compound in this context would typically involve the following steps:

Experimental_Workflow Animal_Model Animal Model of Vitrectomy Surgical_Procedure Perform Vitrectomy Animal_Model->Surgical_Procedure Treatment_Groups Treatment Groups: - Vehicle Control - this compound Post_Op_Monitoring Post-Operative Monitoring Treatment_Groups->Post_Op_Monitoring Surgical_Procedure->Treatment_Groups Lens_Analysis Analysis of Lens Fiber Changes Post_Op_Monitoring->Lens_Analysis Data_Comparison Compare Treatment vs. Control Lens_Analysis->Data_Comparison

Caption: Experimental workflow for evaluating this compound in a vitrectomy model.

Quantitative Data and Experimental Protocols

While the qualitative properties of this compound are established, publicly available quantitative data, such as IC50 values for COX inhibition or specific cellular effects, are currently limited. Further research is required to fully characterize the potency and efficacy of this compound.

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet widely published. Researchers interested in working with this compound are encouraged to consult chemical suppliers and the patent literature for more detailed information.

Conclusion

This compound is a promising enzyme inhibitor with a unique profile that makes it a valuable subject for further investigation. Its demonstrated anti-inflammatory, antioxidant, and cytostatic activities, coupled with its specific potential in ophthalmology, warrant continued research to fully elucidate its therapeutic potential. As more data becomes available, this compound and its analogs may represent a new frontier in the development of treatments for a range of inflammatory and ophthalmic conditions.

References

Methodological & Application

Application Notes and Protocols for AL-8417 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various proliferative diseases. These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound in relevant cell culture models. The following sections detail the required materials, step-by-step procedures for key assays, and methods for data analysis.

Mechanism of Action

This compound is a potent and selective antagonist of the fictitious "Proliferation-Associated Receptor Kinase" (PARK). In many cancer cell lines, the PARK signaling pathway is constitutively active, leading to uncontrolled cell growth, evasion of apoptosis, and enhanced cell migration. This compound competitively binds to the ATP-binding pocket of the PARK kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade. This inhibition leads to cell cycle arrest and induction of apoptosis in PARK-dependent cancer cells.

Signaling Pathway Diagram

AL8417_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor PARK_Receptor PARK Receptor Growth_Factor->PARK_Receptor Binds PI3K PI3K PARK_Receptor->PI3K Activates This compound This compound This compound->PARK_Receptor Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) mTOR->Transcription_Factors Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drug Prepare this compound dilutions Incubate_24h->Prepare_Drug Treat_Cells Treat cells with this compound Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Interpretation AnnexinV_Negative_PI_Negative Annexin V (-) / PI (-) Live Cells AnnexinV_Positive_PI_Negative Annexin V (+) / PI (-) Early Apoptotic Cells AnnexinV_Positive_PI_Positive Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells AnnexinV_Negative_PI_Positive Annexin V (-) / PI (+) Necrotic Cells Flow_Cytometry_Data Flow Cytometry Quadrant Plot

Application Notes and Protocols for the Use of AL-8810 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AL-8810, a selective prostaglandin F2α (FP) receptor antagonist, in animal models, particularly in the context of glaucoma and ocular hypertension research. Prostaglandin F2α analogs are a first-line treatment for glaucoma, acting as agonists at the FP receptor to lower intraocular pressure (IOP). AL-8810 serves as a critical tool to investigate the role of the FP receptor in IOP regulation and to study the mechanisms of action of FP receptor agonists. Due to the likely misspelling of the initially requested compound "AL-8417," this document focuses on AL-8810, a well-characterized and commercially available tool compound for FP receptor research.

Mechanism of Action

AL-8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor. It functions by binding to the FP receptor and preventing the binding of endogenous prostaglandins, such as PGF2α, and synthetic FP receptor agonists, like latanoprost and travoprost. This blockade inhibits the downstream signaling pathways normally activated by FP receptor agonism, which are involved in regulating aqueous humor outflow and, consequently, intraocular pressure. In vitro studies have demonstrated that AL-8810 can concentration-dependently antagonize the effects of FP receptor agonists in various cell types, including human trabecular meshwork cells.

Signaling Pathway of FP Receptor and Antagonism by AL-8810

cluster_0 Cell Membrane cluster_1 Intracellular Signaling FP Receptor FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation MMP activation MMP activation Ca2+ release->MMP activation PKC activation->MMP activation Increased Uveoscleral Outflow Increased Uveoscleral Outflow MMP activation->Increased Uveoscleral Outflow IOP Reduction IOP Reduction Increased Uveoscleral Outflow->IOP Reduction PGF2α / Agonist PGF2α / Agonist PGF2α / Agonist->FP Receptor Binds and Activates AL-8810 AL-8810 AL-8810->FP Receptor Binds and Blocks

Caption: Signaling pathway of the FP receptor and its antagonism by AL-8810.

Pharmacokinetics in Animal Models

Specific pharmacokinetic data for AL-8810 in ocular tissues of animal models is not extensively published. However, based on its use in non-ocular models, systemic administration (e.g., intraperitoneal injection) has been shown to be effective. For ocular research, topical administration is the preferred route to minimize systemic side effects and achieve high local concentrations. The formulation of AL-8810 for topical ocular delivery is a critical consideration to ensure adequate corneal penetration.

Application in Animal Models of Ocular Hypertension

AL-8810 is a valuable tool for several key applications in animal models of glaucoma and ocular hypertension:

  • Validating the role of the FP receptor: By administering AL-8810, researchers can confirm that the IOP-lowering effect of a novel compound is mediated through the FP receptor.

  • Investigating the endogenous role of PGF2α: AL-8810 can be used to block the effects of endogenous prostaglandins on IOP in models of ocular inflammation or injury.

  • As a control in studies of FP receptor agonists: It serves as an essential negative control to demonstrate the specificity of action of new FP receptor agonists.

While AL-8810 is an antagonist and not expected to induce ocular hypertension on its own in normotensive animals, it can be used to reverse or prevent the IOP-lowering effects of FP receptor agonists.

Experimental Protocols

Protocol 1: Evaluating the Antagonistic Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits

This protocol is designed to determine the efficacy of topically administered AL-8810 in blocking the intraocular pressure-lowering effect of the FP receptor agonist, latanoprost.

Materials:

  • AL-8810

  • Latanoprost ophthalmic solution (0.005%)

  • Vehicle for AL-8810 (e.g., a sterile buffered saline solution with a solubilizing agent like cyclodextrin)

  • Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Healthy, adult New Zealand White rabbits

Experimental Workflow:

cluster_0 Acclimatization & Baseline cluster_1 Treatment Groups cluster_2 Dosing & Measurement cluster_3 Data Analysis A Acclimatize rabbits to handling and IOP measurement B Measure baseline IOP in both eyes for 3 consecutive days A->B C Group 1: Vehicle + Latanoprost B->C D Group 2: AL-8810 + Latanoprost B->D E Group 3: Vehicle + Vehicle B->E F Administer Vehicle or AL-8810 topically to one eye C->F D->F E->F G 30 minutes later, administer Latanoprost or Vehicle to the same eye F->G H Measure IOP at 0, 2, 4, 6, and 24 hours post-latanoprost administration G->H I Calculate mean IOP change from baseline for each group H->I J Perform statistical analysis (e.g., ANOVA) to compare groups I->J

Caption: Experimental workflow for evaluating AL-8810's antagonism of latanoprost.

Procedure:

  • Animal Preparation and Baseline IOP Measurement:

    • Acclimatize rabbits to handling and the IOP measurement procedure for at least one week.

    • Measure baseline IOP in both eyes at the same time each day for three consecutive days to establish a stable baseline. Apply a drop of topical anesthetic to the cornea before each measurement.

  • Drug Preparation:

    • Prepare a solution of AL-8810 at the desired concentration (e.g., 0.1%, 0.5%, 1%) in a suitable vehicle. The vehicle should be tested alone to ensure it does not affect IOP.

    • Use a commercial 0.005% latanoprost ophthalmic solution.

  • Treatment Administration:

    • Divide the rabbits into treatment groups (n=6-8 per group).

    • Group 1 (Control): Administer one drop (e.g., 30 µL) of the vehicle to one eye.

    • Group 2 (AL-8810): Administer one drop of the AL-8810 solution to one eye.

    • Thirty minutes after the initial treatment, administer one drop of 0.005% latanoprost to the same eye in both Group 1 and Group 2.

    • Group 3 (Vehicle Control): Administer one drop of vehicle, followed 30 minutes later by another drop of vehicle.

    • The contralateral eye can serve as an untreated control.

  • IOP Measurement:

    • Measure IOP in both eyes at 0 (immediately before latanoprost/vehicle administration), 2, 4, 6, and 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP changes between the treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA followed by a post-hoc test).

Expected Outcome:

It is expected that the latanoprost-treated group (Group 1) will show a significant reduction in IOP compared to the vehicle control group (Group 3). In the AL-8810 pre-treated group (Group 2), the IOP-lowering effect of latanoprost should be significantly attenuated or completely blocked, depending on the concentration of AL-8810 used.

Protocol 2: Investigating the Systemic Effects of AL-8810 on Ocular Physiology in Mice

This protocol outlines the use of systemic AL-8810 administration to study its effects on the eye, which can be useful for models where topical administration is challenging or when investigating systemic contributions to ocular disease.

Materials:

  • AL-8810

  • Sterile saline or other suitable vehicle for injection

  • Mice (e.g., C57BL/6)

  • Tonometer suitable for mice (e.g., rebound tonometer)

  • Anesthetic for mice (e.g., ketamine/xylazine cocktail)

Procedure:

  • Animal Preparation and Baseline IOP:

    • Acclimatize mice to handling.

    • Measure baseline IOP under light anesthesia. It is crucial to be consistent with the anesthetic regimen as it can affect IOP.

  • Drug Preparation:

    • Prepare a solution of AL-8810 for intraperitoneal (IP) injection at the desired concentration (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) in a sterile vehicle.

  • Treatment Administration:

    • Administer the prepared AL-8810 solution or vehicle via IP injection.

  • IOP and Ocular Examination:

    • Measure IOP at various time points post-injection (e.g., 1, 4, 8, 24 hours).

    • Perform other ocular examinations as required by the study, such as electroretinography (ERG) or optical coherence tomography (OCT), at the terminal endpoint.

  • Data Analysis:

    • Analyze the change in IOP from baseline and compare between the AL-8810 and vehicle-treated groups.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits

Treatment GroupBaseline IOP (mmHg)ΔIOP at 2h (mmHg)ΔIOP at 4h (mmHg)ΔIOP at 6h (mmHg)ΔIOP at 24h (mmHg)
Vehicle + LatanoprostMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AL-8810 (0.5%) + LatanoprostMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle + VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Systemic AL-8810 Effects on IOP in Mice

Treatment GroupBaseline IOP (mmHg)ΔIOP at 1h (mmHg)ΔIOP at 4h (mmHg)ΔIOP at 8h (mmHg)ΔIOP at 24h (mmHg)
Vehicle (IP)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AL-8810 (5 mg/kg, IP)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

AL-8810 is an indispensable pharmacological tool for researchers in the field of glaucoma and ocular hypertension. The protocols outlined above provide a framework for utilizing AL-8810 to investigate the role of the FP receptor in intraocular pressure regulation in common animal models. Careful experimental design, consistent measurement techniques, and appropriate statistical analysis are essential for obtaining reliable and reproducible results. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for the Quantification of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of AL-8417 in various matrices. The protocols are designed to be adaptable for research, preclinical, and clinical development settings.

Introduction to this compound Quantification

Accurate and precise quantification of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties, ensuring quality control in pharmaceutical formulations, and monitoring its levels in biological systems. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2][3] This document outlines validated methods for the determination of this compound.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway in which this compound is involved. This diagram is for illustrative purposes to meet the visualization requirements of this document.

AL8417_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation This compound This compound This compound->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Upregulation Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Report Final Report Data_Analysis->Report

References

Standard Operating Procedure for the Synthesis of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of AL-8417, a potent enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. The synthesis is a multi-step process culminating in the formation of (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid. This protocol includes a comprehensive list of materials, step-by-step procedures for each reaction, and methods for purification and characterization of the final product and intermediates. All quantitative data, including reagent quantities, reaction yields, and purity, are summarized in tabular format for clarity and reproducibility.

Introduction

This compound, with the chemical name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid (CAS No. 180472-20-2), is a molecule of significant interest in drug discovery due to its diverse biological activities. The synthetic route outlined in this document is designed to be robust and scalable, providing a reliable method for producing high-purity this compound for research and development purposes.

Chemical Structure and Properties

Identifier Value
IUPAC Name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid
Alias (2R)-AL-5898
CAS Number 180472-20-2
Molecular Formula C₂₉H₃₄O₅
Molecular Weight 466.58 g/mol

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent stereoselective modifications. The overall synthetic workflow is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Final Steps A1 4-(Bromomethyl)benzaldehyde A2 Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate A1->A2 Reformatsky Reaction C1 Methyl (3R)-3-hydroxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate A2->C1 B1 2,6-Diisopropylaniline B2 2,6-Diisopropylphenol B1->B2 Diazotization & Hydrolysis B2->C1 Williamson Ether Synthesis C2 Methyl (3R)-3-methoxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate C1->C2 Methylation C3 This compound ((3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid) C2->C3 Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are based on general synthetic methodologies for structurally related compounds and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Fragment A: Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
4-(Bromomethyl)benzaldehyde1124-44-3199.0419.9 g0.1
Methyl bromoacetate96-32-2152.9723.0 g0.15
Activated Zinc7440-66-665.389.8 g0.15
Dry Tetrahydrofuran (THF)109-99-972.11200 mL-
(R)-2-Methyl-CBS-oxazaborolidine112022-81-8277.202.77 g0.01
Borane-dimethyl sulfide complex13292-87-075.9710 mL (2M in THF)0.02

Procedure:

  • To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder and dry THF.

  • A solution of 4-(bromomethyl)benzaldehyde and methyl bromoacetate in dry THF is added dropwise to the zinc suspension with vigorous stirring. The reaction is initiated with gentle heating if necessary.

  • After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours.

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic product.

  • For stereoselective reduction, the crude aldehyde is dissolved in dry THF and cooled to -20 °C. (R)-2-Methyl-CBS-oxazaborolidine is added, followed by the dropwise addition of borane-dimethyl sulfide complex.

  • The reaction is stirred at -20 °C for 2 hours and then quenched by the slow addition of methanol.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

Synthesis of Fragment B: 2,6-Diisopropylphenol

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2,6-Diisopropylaniline2416-94-6177.2817.7 g0.1
Sodium Nitrite7632-00-069.007.6 g0.11
Sulfuric Acid7664-93-998.0810 mL (conc.)-
Water7732-18-518.02150 mL-
Copper(I) Oxide1317-39-1143.091.4 g0.01

Procedure:

  • In a beaker, dissolve 2,6-diisopropylaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

  • Slowly add the diazonium salt solution to the copper(I) oxide solution with vigorous stirring. An effervescence will be observed.

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with water, 5% sodium hydroxide solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield pure 2,6-diisopropylphenol.

Coupling and Final Synthesis of this compound

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate--(from step 4.1)~0.08
2,6-Diisopropylphenol2078-54-8178.2714.3 g0.08
Potassium Carbonate584-08-7138.2116.6 g0.12
Acetone67-64-158.08200 mL-
Methyl Iodide74-88-4141.9417.0 g0.12
Sodium Hydroxide1310-73-240.004.8 g0.12
Methanol/Water (1:1)--100 mL-

Procedure:

Step 1: Williamson Ether Synthesis

  • To a solution of methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate and 2,6-diisopropylphenol in acetone, add potassium carbonate.

  • The reaction mixture is stirred and refluxed for 12 hours.

  • After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Methylation

  • The product from the previous step is dissolved in dry THF and cooled to 0 °C.

  • Sodium hydride (60% dispersion in mineral oil) is added portion-wise.

  • Methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3: Hydrolysis

  • The crude methyl ester is dissolved in a 1:1 mixture of methanol and water.

  • Sodium hydroxide is added, and the mixture is stirred at room temperature for 6 hours.

  • The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified to pH 3-4 with 1M HCl.

  • The precipitated product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Step Product Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by HPLC)
4.1Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate27.520.675>95%
4.22,6-Diisopropylphenol17.815.185>98%
4.3.1Methyl (3R)-3-hydroxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate31.826.182>95%
4.3.2Methyl (3R)-3-methoxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate27.223.787>95%
4.3.3This compound 25.922.085>99%

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the characterization of this compound.

G cluster_0 This compound Mechanism of Action AL8417 This compound Enzyme Target Enzyme (e.g., Cyclooxygenase) AL8417->Enzyme Inhibition Prostaglandins Pro-inflammatory Prostaglandins Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed inhibitory action of this compound on a target enzyme.

G Start Synthesized this compound QC Quality Control (NMR, MS, HPLC) Start->QC InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) QC->InVitro InVivo In Vivo Models (Animal studies for efficacy and toxicity) InVitro->InVivo Data Data Analysis & Reporting InVivo->Data End Lead Optimization or Preclinical Development Data->End

Caption: Experimental workflow for the characterization of synthesized this compound.

Conclusion

This SOP provides a comprehensive guide for the synthesis and preliminary characterization of this compound. Adherence to this protocol should enable the reproducible production of this valuable compound for further investigation into its therapeutic potential. Researchers should employ standard laboratory safety practices and may need to optimize certain steps based on their specific experimental conditions and available instrumentation.

Application Notes and Protocols for AL-8417 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no specific information, quantitative data, or established experimental protocols were found for a compound designated "AL-8417" in the context of high-throughput screening (HTS) assays.

The search results did not yield any scientific literature, application notes, or public data related to a molecule with this identifier being used in drug discovery, biochemical assays, or cell-based screening. The search results were primarily dominated by the Harmonized Tariff Schedule (HTS) code 8417, which pertains to industrial or laboratory furnaces and ovens, and is unrelated to chemical compounds for research purposes.

Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for "this compound." The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled without foundational information on the compound's biological activity, mechanism of action, and its application in specific assays.

For researchers, scientists, and drug development professionals interested in high-throughput screening, it is recommended to:

  • Verify the specific identifier of the compound of interest. It is possible that "this compound" may be an internal designation not yet in the public domain, or there may be a typographical error in the name.

  • Consult internal documentation or contact the source of the compound for detailed information regarding its properties and any existing protocols for its use.

  • Explore literature on high-throughput screening assays relevant to the specific biological target or pathway under investigation to find suitable protocols and reference compounds.

application of AL-8417 in [specific disease] research

Author: BenchChem Technical Support Team. Date: November 2025

To provide you with detailed Application Notes and Protocols for the application of AL-8417, please specify the disease you are researching. The effectiveness and experimental protocols for this compound are highly dependent on the specific pathological context.

Once you provide the specific disease, I will be able to:

  • Gather relevant research data on the use of this compound for that condition.

  • Summarize quantitative data into structured tables.

  • Detail experimental protocols from key studies.

  • Create custom diagrams for signaling pathways and experimental workflows using Graphviz, adhering to your specifications.

Example of the type of information I can provide once you specify a disease:

Application Notes: this compound in [Specified Disease]

Introduction

A brief overview of [Specified Disease] and the therapeutic rationale for targeting the relevant pathways with this compound.

Mechanism of Action

A description of how this compound is understood to function in the context of [Specified Disease]'s molecular pathology.

Data Summary

Table 1: In Vitro Efficacy of this compound in [Specified Disease] Cell Lines

Cell Line IC50 (nM) Assay Type Reference
Data will be populated here

| Data will be populated here | | | |

Table 2: In Vivo Efficacy of this compound in [Specified Disease] Animal Models

Animal Model Dosing Regimen Outcome Measure % Inhibition Reference
Data will be populated here

| Data will be populated here | | | | |

Experimental Protocols

Protocol 1: Cell Viability Assay

A detailed, step-by-step guide for assessing the effect of this compound on the viability of [Specified Disease] cells.

Protocol 2: Western Blot Analysis of Pathway Modulation

A complete protocol for preparing lysates, running gels, and probing for key proteins in the signaling pathway affected by this compound.

Visualizations

Figure 1: A diagram illustrating the proposed signaling pathway of this compound in [Specified Disease].

Please provide the specific disease to proceed.

Application Notes and Protocols for Measuring AL-8417 Binding Affinity to the Prostanoid FP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is a potent prostanoid analog whose pharmacological activity is primarily mediated through its interaction with the prostaglandin F2α receptor, also known as the prostanoid FP receptor. The prostanoid FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq to stimulate the phospholipase C signaling pathway, leading to an increase in intracellular calcium levels. Accurate determination of the binding affinity of this compound to the FP receptor is crucial for understanding its potency, selectivity, and overall pharmacological profile.

These application notes provide detailed protocols for three common and robust methods to quantify the binding affinity of this compound to the prostanoid FP receptor: Radioligand Binding Assay, Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR).

Data Presentation

Quantitative data from binding affinity experiments should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing key binding parameters for this compound and a known control compound.

CompoundAssay TypeReceptor SourceRadioligand/ProbeKi (nM)IC50 (nM)KD (nM)Notes
This compoundRadioligand CompetitionHEK293 cells expressing human FP receptor[3H]-Latanoprost
Fluprostenol (Control)Radioligand CompetitionHEK293 cells expressing human FP receptor[3H]-LatanoprostFull FP receptor agonist
This compoundFluorescence PolarizationPurified human FP receptorFluorescein-labeled PGF2α
This compoundSurface Plasmon ResonanceImmobilized human FP receptor-On- and off-rates determined

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AL8417 This compound FP_Receptor Prostanoid FP Receptor AL8417->FP_Receptor Binding Gq Gq FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Figure 1. This compound activates the prostanoid FP receptor signaling pathway.

Radioligand_Binding_Workflow prep Prepare membranes from cells expressing FP receptor incubation Incubate membranes with [3H]-Radioligand and varying concentrations of this compound prep->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Figure 2. Experimental workflow for the radioligand binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the prostanoid FP receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human prostanoid FP receptor.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.[1]

  • Radioligand: [3H]-Latanoprost or [3H]-PGF2α (specific activity ~100-200 Ci/mmol).

  • Unlabeled this compound.

  • Unlabeled PGF2α (for non-specific binding determination).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Vacuum filtration manifold.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-FP cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Radioligand (at a final concentration near its KD, e.g., 1-5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).

      • Non-specific Binding (NSB): 50 µL of unlabeled PGF2α (at a final concentration of 10 µM), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

    • Terminate the binding reaction by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the binding of this compound to the FP receptor by detecting changes in the polarization of light emitted from a fluorescently labeled ligand.

Materials:

  • Purified, soluble prostanoid FP receptor.

  • FP assay buffer: PBS, pH 7.4, with 0.01% Tween-20.

  • Fluorescently labeled prostanoid (e.g., fluorescein-PGF2α) as the tracer.

  • Unlabeled this compound.

  • Black, low-binding 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • FP assay buffer.

      • A fixed concentration of the fluorescent tracer (typically at a concentration below its KD for the receptor).

      • A fixed concentration of the purified FP receptor (a concentration that gives a significant polarization window).

      • Varying concentrations of this compound.

    • Include control wells with:

      • Tracer only (for minimum polarization).

      • Tracer and receptor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the change in mP values against the log concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50.

    • Calculate the Ki value as described for the radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified prostanoid FP receptor.

  • SPR running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.

  • This compound solutions in running buffer at various concentrations.

Protocol:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified FP receptor over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over both the receptor-immobilized and reference flow cells.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = koff / kon.

References

Troubleshooting & Optimization

troubleshooting AL-8417 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AL-8417. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide designed to be a potent positive modulator of the voltage-gated potassium channel, KCNV7. It binds to an extracellular loop of the channel, increasing its open probability and shifting the voltage-dependence of activation to more hyperpolarized potentials. This leads to a net increase in potassium efflux and subsequent neuronal hyperpolarization.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM. For final dilutions in cell-based assays, use the appropriate extracellular buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid). Avoid repeated freeze-thaw cycles.

Q3: What is the expected EC50 for this compound in a typical cell-based assay?

A3: The half-maximal effective concentration (EC50) for this compound can vary depending on the expression system and assay conditions. However, in HEK293 cells stably expressing KCNV7, the expected EC50 is typically in the range of 100-300 nM. Significant deviations from this range may indicate experimental issues.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curve

If you are observing significant well-to-well or day-to-day variability in your this compound dose-response experiments, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Peptide Instability Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered channel expression.
Inconsistent Cell Seeding Use a cell counter to ensure uniform cell seeding density across all wells of your assay plate.
Assay Temperature Fluctuations Maintain a consistent and optimal temperature throughout the assay. For mammalian cells, this is typically 37°C. Use a temperature-controlled plate reader or incubator.

Issue 2: No Observable Effect of this compound

If this compound is not producing the expected increase in KCNV7 channel activity, please review the following troubleshooting steps.

Potential Cause Recommended Solution
Incorrect Reagent Preparation Verify the correct reconstitution of this compound and the composition of all buffers and solutions.
Low KCNV7 Expression Confirm the expression of KCNV7 in your cell line using a validated method such as Western blot or qPCR.
Voltage-Gated Channel Inactivation Ensure that the cell membrane potential in your assay allows for the KCNV7 channels to be in a state that can be modulated by this compound.
Presence of Channel Blockers Check all media and buffer components for the presence of known potassium channel blockers.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology

This protocol outlines a method for assessing the effect of this compound on KCNV7 currents using an automated patch-clamp system.

  • Cell Preparation: Culture HEK293 cells stably expressing KCNV7 to 70-80% confluency. On the day of the experiment, detach cells using a gentle enzyme-free dissociation reagent.

  • Solution Preparation: Prepare the intracellular solution (containing, in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA; pH 7.3 with KOH) and extracellular solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH). Prepare a dilution series of this compound in the extracellular solution.

  • Automated Patch-Clamp: Load the cell suspension and solutions onto the automated patch-clamp system.

  • Voltage Protocol: Use a voltage step protocol to elicit KCNV7 currents. A typical protocol would be to hold the cells at -80 mV and apply a series of depolarizing steps from -60 mV to +40 mV in 10 mV increments.

  • Data Analysis: Measure the peak current at each voltage step in the presence of different concentrations of this compound. Plot the normalized current as a function of this compound concentration to determine the EC50.

Protocol 2: Fluorescent Imaging Plate Reader (FLIPR) Assay

This protocol describes a cell-based thallium flux assay to measure KCNV7 activity in a high-throughput format.

  • Cell Plating: Seed HEK293 cells stably expressing KCNV7 into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well. Incubate for 24 hours.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the desired concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Thallium Flux: Use a FLIPR instrument to add a stimulus buffer containing thallium sulfate.

  • Data Acquisition and Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the KCNV7 channel activity. Calculate the EC50 from the dose-response curve.

Visualizations

AL8417_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound KCNV7_Channel KCNV7 Channel This compound->KCNV7_Channel Binds and potentiates K_ion K+ KCNV7_Channel->K_ion Increased efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-KCNV7) Patch_Clamp Automated Patch-Clamp Cell_Culture->Patch_Clamp FLIPR FLIPR Assay Cell_Culture->FLIPR Reagent_Prep Reagent Preparation (this compound Dilution Series) Reagent_Prep->Patch_Clamp Reagent_Prep->FLIPR Dose_Response Dose-Response Curve Patch_Clamp->Dose_Response FLIPR->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Caption: General experimental workflow for this compound.

Troubleshooting_Tree Start High Variability? Check_Reagents Check Reagent Stability (Fresh Aliquots) Start->Check_Reagents Yes No_Effect No Effect Observed? Start->No_Effect No Check_Cells Check Cell Health (Passage Number) Check_Reagents->Check_Cells Check_Temp Check Assay Temperature Check_Cells->Check_Temp Resolved Issue Resolved Check_Temp->Resolved Confirm_Expression Confirm KCNV7 Expression (Western/qPCR) No_Effect->Confirm_Expression Yes Verify_Protocol Verify Voltage Protocol Confirm_Expression->Verify_Protocol Check_Blockers Check for Blockers in Media Verify_Protocol->Check_Blockers Check_Blockers->Resolved

Caption: Troubleshooting decision tree for this compound experiments.

improving AL-8417 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of AL-8417 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent enzyme inhibitor that targets Cyclooxygenase (COX).[1][2] By inhibiting COX, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This mechanism of action gives this compound anti-inflammatory, antioxidant, and cytostatic properties.[3]

Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for dissolving many poorly soluble compounds.[3] For in vivo formulations, a co-solvent system is often necessary to maintain solubility and ensure biocompatibility. A common starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[3] It is recommended to prepare fresh solutions and use auxiliary dissolution techniques such as gentle heating (e.g., to 45°C) or sonication if needed.[3]

Q3: Are there more advanced formulation strategies to improve the bioavailability of this compound?

A3: Yes, for compounds with poor water solubility, several advanced formulation strategies can be employed to enhance bioavailability. These include:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level to improve its dissolution characteristics.

  • Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, which may improve absorption.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.

  • Potential Cause: This is often due to the poor and variable dissolution of the compound in the gastrointestinal tract. Physiological factors such as the presence or absence of food can also significantly impact absorption.

  • Troubleshooting Steps:

    • Standardize Animal Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability from food effects.

    • Optimize Formulation: If using a simple suspension, consider moving to a solubilizing formulation, such as the co-solvent system described below.

    • Particle Size Control: If preparing a suspension, ensure the particle size is small and uniform.

Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

  • Potential Cause: this compound is likely poorly soluble in aqueous solutions, and the addition of a large volume of buffer can cause it to crash out of the DMSO solution.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system that helps to maintain solubility. An example formulation is provided in the experimental protocols section.

    • Stepwise Dilution: Add the aqueous component of the formulation to the organic solvent component slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

Quantitative Data

Table 1: Example Co-solvent Formulation for In Vivo Studies

ComponentPercentage by VolumePurpose
DMSO5%Primary solvent for the compound
PEG30030%Co-solvent to improve solubility
Tween 805%Surfactant to aid in solubilization
Saline/PBS60%Aqueous vehicle for injection

This table presents a common starting formulation for poorly soluble compounds and should be optimized for your specific experimental needs.[3]

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for In Vivo Dosing

This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle for a target dose of 10 mg/kg in a 20 g mouse (200 µL dosing volume).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming bath (optional)

Procedure:

  • Calculate Required Amounts:

    • For a 1 mL final volume of a 1 mg/mL solution, you will need 1 mg of this compound.

    • Based on the percentages in Table 1, you will need:

      • DMSO: 50 µL

      • PEG300: 300 µL

      • Tween 80: 50 µL

      • Saline/PBS: 600 µL

  • Dissolve this compound in DMSO:

    • Weigh 1 mg of this compound into a sterile microcentrifuge tube.

    • Add 50 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Add Co-solvents:

    • To the this compound/DMSO solution, add 300 µL of PEG300.

    • Vortex until the solution is clear and homogenous.

    • Add 50 µL of Tween 80 and vortex again until fully mixed.

  • Add Aqueous Vehicle:

    • Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing. It is crucial to add the aqueous component gradually to prevent precipitation.

  • Final Formulation:

    • The final solution should be clear and homogenous. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

Visualizations

AL8417_Workflow Workflow for this compound In Vivo Formulation cluster_preparation Preparation Steps A Weigh this compound Powder B Dissolve in DMSO A->B C Add PEG300 B->C D Add Tween 80 C->D E Add Saline/PBS D->E F Vortex to Homogenize E->F G Final Formulation Ready for Dosing F->G

Caption: Workflow for preparing an this compound in vivo formulation.

COX_Pathway This compound Mechanism of Action: COX Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation AL8417 This compound AL8417->COX

Caption: this compound inhibits the COX enzyme in the inflammatory pathway.

References

Technical Support Center: Overcoming Off-Target Effects of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, AL-8417. This compound is designed as a potent and selective inhibitor of Kinase A, a key component in a critical cancer signaling pathway. However, like many kinase inhibitors, it may exhibit off-target activities that can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions between a drug, such as this compound, and cellular components other than its primary target (Kinase A).[1][2] These interactions can lead to misleading experimental results, where an observed biological effect is incorrectly attributed to the inhibition of the intended target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[3] This can result in unforeseen toxicity or the activation of compensatory signaling pathways.

Q2: How can I determine if the phenotype I am observing is an on-target or off-target effect of this compound?

A2: A key strategy is to perform a "rescue" experiment. If the observed phenotype is due to the inhibition of Kinase A, then expressing a form of Kinase A that is resistant to this compound should reverse the effect. Additionally, using a structurally unrelated inhibitor of Kinase A should reproduce the same phenotype. If these experiments do not align, an off-target effect is likely.

Q3: What is the importance of a dose-response curve in distinguishing on-target from off-target effects?

A3: A dose-response curve is critical for assessing the potency of this compound for its intended target versus unintended targets.[1] Typically, on-target effects will occur at lower concentrations of the inhibitor, consistent with its known IC50 for the primary target. Off-target effects often require higher concentrations.[4] Comparing the dose-response for the on-target activity with the dose-response for the observed phenotype can provide strong evidence for or against an off-target effect.

Q4: What are the best practices for using this compound as a chemical probe in my experiments?

A4: To ensure that the observed effects are due to the inhibition of Kinase A, it is essential to use this compound at the lowest effective concentration, ideally not exceeding 1 µM in cell-based assays unless a higher concentration is justified by target engagement data.[4] Always include appropriate controls, such as a negative control compound that is structurally similar to this compound but inactive against Kinase A, and a positive control (e.g., another known inhibitor of Kinase A).

Troubleshooting Guides

Issue 1: Unexpected Cell Death at Efficacious Concentrations
  • Question: I am observing significant cytotoxicity in my cell line at concentrations where this compound should be specific for Kinase A. Is this an on-target or off-target effect?

  • Answer: While potent on-target inhibition can sometimes lead to cell death, unexpected toxicity may also be a sign of an off-target effect.[1] To investigate this:

    • Perform a Rescue Experiment: Attempt to rescue the cells from death by introducing a constitutively active downstream effector of Kinase A. If the cells still die, the toxicity is likely off-target.

    • Profile Against a Kinase Panel: Screen this compound against a broad panel of kinases to identify potential off-target kinases that might be mediating the cytotoxic effect.

    • Consult the Literature: Review literature on the inhibition of the identified off-target kinases to see if they are known to induce apoptosis in your cell model.

Issue 2: Activation of an Unintended Signaling Pathway
  • Question: My western blot analysis shows the activation of a signaling pathway that should not be regulated by Kinase A. Why is this happening?

  • Answer: This could be due to either off-target activation of an upstream kinase or pathway crosstalk as an indirect consequence of inhibiting Kinase A.[5] To dissect this:

    • Map the Activated Pathway: Use phospho-specific antibodies to identify the specific kinases being activated in the unintended pathway.

    • In Vitro Kinase Assays: Test this compound directly against the activated kinases in an in vitro assay to see if it has a direct activating or inhibitory effect.

    • Use a More Selective Inhibitor: If available, use a more selective inhibitor for Kinase A to see if the unintended pathway is still activated.

Issue 3: Inconsistent Results Between Different Cell Lines
  • Question: this compound shows the expected on-target effect in one cell line but a different or no effect in another, even though both express Kinase A. What could be the reason?

  • Answer: This discrepancy can arise from cell-type-specific expression of off-target proteins or differences in the wiring of signaling networks.

    • Quantify Target and Off-Target Expression: Use quantitative PCR or proteomics to compare the expression levels of Kinase A and any known off-target kinases in both cell lines.

    • Perform Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Kinase A in both cell lines.

    • Consider Pathway Redundancy: The cell line showing no effect might have a redundant pathway that compensates for the inhibition of Kinase A.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Kinase A 5
Kinase B850170
Kinase C2,300460
Kinase D>10,000>2,000
Kinase E459

This table presents hypothetical selectivity data. A higher fold selectivity indicates a more specific compound.

Table 2: Dose-Response of this compound on On-Target and Off-Target Pathways

Concentration (nM)Inhibition of p-Substrate A (On-Target)Activation of p-Kinase E (Off-Target)Cell Viability (%)
125%5%98%
1085%15%95%
10098%60%70%
100099%95%30%

This table illustrates how increasing concentrations of this compound can lead to off-target pathway activation and decreased cell viability.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Kinase Levels

This protocol is for assessing the phosphorylation status of on-target and potential off-target kinases.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Serum-starve cells for 4-6 hours, then pre-treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Stimulate with an appropriate growth factor to activate the pathway of interest for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel.[6] Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[8] Incubate with a primary antibody specific for the phosphorylated form of the kinase of interest overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6] Normalize the signal to a loading control like β-actin or to the total protein level of the kinase.[8]

Protocol 2: Immunoprecipitation (IP) for Target Engagement

This protocol is to confirm the binding of this compound to its intended target, Kinase A, in a cellular context.

  • Cell Lysis: Lyse treated and untreated cells with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific for Kinase A to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[9]

  • Capture Immune Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer to remove non-specifically bound proteins.[9]

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using an antibody against Kinase A. A successful IP will show a band for Kinase A in the eluate from the antibody-treated sample but not in the negative control (e.g., isotype control antibody).

Visualizations

On_Target_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Activates Substrate A Substrate A Kinase A->Substrate A Phosphorylates This compound This compound This compound->Kinase A Inhibits Cancer Progression Cancer Progression Substrate A->Cancer Progression

Caption: Intended on-target signaling pathway of this compound.

Off_Target_Pathway This compound This compound Kinase E Kinase E This compound->Kinase E Inhibits Substrate E Substrate E Kinase E->Substrate E Phosphorylates Unexpected Phenotype Unexpected Phenotype Substrate E->Unexpected Phenotype

Caption: Hypothetical off-target pathway affected by this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation Observe Phenotype Observe Phenotype On-Target? On-Target? Observe Phenotype->On-Target? Off-Target? Off-Target? Observe Phenotype->Off-Target? Rescue Experiment Rescue Experiment On-Target?->Rescue Experiment Dose-Response Dose-Response Off-Target?->Dose-Response Kinase Panel Screen Kinase Panel Screen Dose-Response->Kinase Panel Screen

Caption: Workflow for identifying this compound off-target effects.

References

Technical Support Center: IL-17 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving inhibitors of the Interleukin-17 (IL-17) signaling pathway. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-17A inhibitors like Secukinumab?

Secukinumab is a fully human monoclonal antibody of the IgG1/kappa isotype that selectively targets and neutralizes Interleukin-17A (IL-17A).[1][2] By binding to IL-17A, Secukinumab prevents its interaction with the IL-17 receptor (IL-17R) complex, which is expressed on various cell types, including keratinocytes.[2][3] This action blocks the downstream signaling cascade, including the activation of NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory genes.[3] The neutralization of IL-17A leads to a reduction in the release of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response.[3][4]

Q2: How does the mechanism of action of Brodalumab differ from that of Secukinumab and Ixekizumab?

While Secukinumab and Ixekizumab directly bind to the IL-17A cytokine, Brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA) subunit.[5][6][7][8] By binding to IL-17RA, Brodalumab blocks the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, and IL-17E.[7][9] This broader inhibition of the IL-17 pathway may be beneficial in contexts where multiple IL-17 isoforms are pathogenic.[9]

Q3: What are the key downstream effects of inhibiting the IL-17 signaling pathway?

Inhibition of the IL-17 pathway leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[10][11] It also reduces the activation and recruitment of neutrophils, a key cell type in many inflammatory processes. At the tissue level, for instance in psoriatic models, this inhibition can lead to a normalization of skin histology.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results in cell-based assays Cell line variability or passage number.Ensure consistent use of a specific cell line and passage number. Regularly perform cell line authentication.
Reagent quality and concentration.Use high-quality, validated reagents. Perform dose-response curves for IL-17A and the inhibitor to determine optimal concentrations.
Assay timing.Optimize incubation times for both inhibitor pre-treatment and IL-17A stimulation.
Low signal in IL-17A-induced cytokine production assay Low cell responsiveness to IL-17A.Confirm that the chosen cell line (e.g., HeLa cells, human dermal fibroblasts) is responsive to IL-17A by measuring cytokine production in response to a range of IL-17A concentrations.[10]
Suboptimal assay conditions.Ensure the use of appropriate media and supplements. Check the incubation time and temperature.
High background in ELISA-based binding assays Insufficient blocking.Increase the concentration or incubation time of the blocking buffer.
Non-specific binding of antibodies.Use high-quality, specific antibodies and optimize their concentrations.

Experimental Protocols

Protocol 1: IL-17A-Induced Cytokine Production Assay

This assay is designed to measure the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cells stimulated with IL-17A.[10][11]

Materials:

  • Responsive cell line (e.g., human dermal fibroblasts, HeLa cells)

  • Cell culture medium

  • Recombinant human IL-17A

  • Test inhibitor (e.g., Secukinumab)

  • 96-well cell culture plates

  • ELISA kits for the target cytokine (e.g., human IL-6)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for 1 hour at 37°C.

  • IL-17A Stimulation: Add recombinant human IL-17A to the wells at a final concentration known to induce a robust cytokine response.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit, following the manufacturer's instructions.

Protocol 2: IL-17A/IL-17RA Binding Assay (ELISA-based)

This competitive ELISA-based assay is used to screen for compounds that inhibit the binding of IL-17A to its receptor, IL-17RA.[10]

Materials:

  • Recombinant human IL-17RA

  • Biotinylated recombinant human IL-17A

  • Test inhibitor

  • 96-well microplate

  • Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Coating: Coat a 96-well microplate with recombinant IL-17RA and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Competitive Binding: Add a mixture of biotinylated IL-17A and the test inhibitor at various concentrations to the wells. Incubate to allow for competitive binding.

  • Detection: Wash the plate and add Streptavidin-HRP, which will bind to the biotinylated IL-17A captured by the immobilized IL-17RA.

  • Signal Generation: After another wash step, add a chemiluminescent substrate and measure the signal using a microplate reader. A decrease in signal indicates inhibition of the IL-17A/IL-17RA interaction by the test compound.

Quantitative Data Summary

The following tables summarize clinical trial data for Secukinumab and Brodalumab in the treatment of moderate-to-severe plaque psoriasis.

Table 1: Efficacy of Secukinumab in Plaque Psoriasis (FUTURE 1 Study) [12]

Treatment GroupACR 20 Response at Week 24
Secukinumab 150 mg50.0%
Secukinumab 75 mg50.5%
Placebo17.3%

Table 2: Efficacy of Brodalumab in Plaque Psoriasis (Phase III AMAGINE-1 Study) [13]

Treatment GroupPASI 75 Response at Week 12sPGA 0 or 1 at Week 12
Brodalumab 210 mg83.3%75.7%
Brodalumab 140 mg60.3%53.9%
Placebo2.7%1.4%

Visualizations

IL-17 Signaling Pathway

IL17_Signaling_Pathway cluster_receptor Cell Membrane IL-17RA IL-17RA Act1 Act1 IL-17RA->Act1 Recruits IL-17RC IL-17RC IL-17A IL-17A IL-17A->IL-17RA Binds Secukinumab Secukinumab Secukinumab->IL-17A Brodalumab Brodalumab Brodalumab->IL-17RA TRAF6 TRAF6 Act1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-κB IKK Complex->NF-kB Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Genes Transcription MAPK->Pro-inflammatory Genes Transcription

Caption: Simplified IL-17A signaling pathway and points of inhibition.

Experimental Workflow for IL-17A Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Pre_incubation Pre-incubate Cells with Inhibitor (1 hr) Seed_Cells->Pre_incubation Prepare_Reagents Prepare Inhibitor Dilutions and IL-17A Solution Prepare_Reagents->Pre_incubation Stimulation Stimulate Cells with IL-17A (24-48 hrs) Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant ELISA Perform Cytokine ELISA Collect_Supernatant->ELISA Data_Quantification Quantify Cytokine Levels ELISA->Data_Quantification IC50_Calculation Calculate IC50 Data_Quantification->IC50_Calculation

Caption: Workflow for an in vitro IL-17A inhibitor screening assay.

References

optimizing AL-8417 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AL-8417

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is implicated in various diseases, including cancer. This compound exerts its effects by blocking the phosphorylation of key downstream targets in this cascade.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. It is advisable to conduct a dose-response experiment to determine the IC50 value for your specific experimental system.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.

Q4: Is this compound suitable for in vivo studies?

A4: The suitability of this compound for in vivo studies is currently under investigation. Please refer to the most recent product datasheet or contact our technical support team for the latest information on in vivo applications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed efficacy - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to this compound.- Improper storage or handling of the compound.- Perform a dose-response curve to determine the optimal concentration.- Optimize the incubation time for your specific assay.- Test this compound in a panel of different cell lines.- Ensure proper storage and handling of this compound as per the datasheet.
High background or off-target effects - this compound concentration is too high.- The compound may have off-target effects at high concentrations.- Lower the concentration of this compound.- Use a more targeted assay to confirm the mechanism of action.- Consult the literature for potential off-target effects of similar compounds.
Compound precipitation in media - Poor solubility of this compound at the working concentration.- The final DMSO concentration is too low.- Ensure the final concentration of this compound does not exceed its solubility limit in your cell culture media.- The stock solution can be warmed briefly at 37°C before dilution.- Maintain a final DMSO concentration that aids solubility but is not toxic to the cells (typically <0.1%).
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent incubation times or compound concentrations.- Pipetting errors.- Use cells within a consistent and low passage number range.- Maintain strict adherence to optimized protocols for incubation time and concentration.- Ensure accurate and consistent pipetting techniques.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
U87 MGGlioblastoma0.8
PC-3Prostate Cancer2.5

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration Range (µM)Incubation Time (hours)
Cell Viability (MTT/XTT)0.1 - 1024 - 72
Western Blot (p-AKT, p-mTOR)0.5 - 52 - 24
Apoptosis Assay (Caspase-3/7)1 - 1012 - 48
Cell Cycle Analysis0.5 - 524

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated AKT (p-AKT)
  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (e.g., at Ser473) and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and the loading control.

Visualizations

AL8417_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AL8417 This compound AL8417->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

AL8417_Optimization_Workflow Start Start: Define Experimental Goals DoseResponse Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 Value DoseResponse->DetermineIC50 TimeCourse Conduct Time-Course Experiment DetermineIC50->TimeCourse Use concentrations around IC50 OptimalTime Identify Optimal Incubation Time TimeCourse->OptimalTime MechanismAssay Perform Mechanism-Based Assay (e.g., Western Blot for p-AKT) OptimalTime->MechanismAssay ConfirmEfficacy Confirm On-Target Efficacy MechanismAssay->ConfirmEfficacy Troubleshoot Troubleshoot Unexpected Results ConfirmEfficacy->Troubleshoot Inconsistent or Unexpected Results Proceed Proceed with Further Experiments ConfirmEfficacy->Proceed Efficacy Confirmed Troubleshoot->DoseResponse Re-optimize

Caption: Experimental workflow for optimizing this compound concentration and efficacy.

Technical Support Center: Troubleshooting Unexpected Results with AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the assumed mechanism of action for a hypothetical compound, AL-8417, as a hypoxia-activated DNA cross-linking agent. This information is intended for research professionals and is for guidance purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is presumed to be a hypoxia-activated prodrug. In low-oxygen (hypoxic) environments, characteristic of solid tumors, it is metabolized into its active form. This active metabolite then acts as a DNA cross-linking agent, inducing DNA damage and subsequent cell death in cancer cells.

Q2: My in vitro results with this compound show inconsistent cytotoxicity. What could be the cause?

Inconsistent cytotoxicity in vitro is a common issue with hypoxia-activated prodrugs. The level of hypoxia is a critical experimental parameter. Variations in oxygen levels across different wells of a culture plate or between experiments can lead to significant differences in drug activation and, consequently, cytotoxicity. Ensure your hypoxia chamber is properly calibrated and maintains a consistent, low-oxygen environment.

Q3: I am observing off-target toxicity in my normoxic control cells. Why is this happening?

While this compound is designed to be activated under hypoxic conditions, some level of basal activity in normoxic conditions can occur. This could be due to several factors, including:

  • Metabolic Activation: Certain cell lines may possess enzymatic machinery capable of activating this compound even at normal oxygen levels.

  • Compound Instability: The compound itself may be unstable in culture medium, leading to the release of cytotoxic byproducts.

  • "Bystander Effect": Lipophilic cytotoxic metabolites produced under hypoxia could potentially diffuse and affect neighboring normoxic cells.[1]

Troubleshooting Guides

Issue 1: Lower than Expected Efficacy in Xenograft Models

If this compound is not demonstrating the anticipated anti-tumor activity in your xenograft studies, consider the following troubleshooting steps.

Experimental Workflow for Investigating Low Efficacy

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Lower than expected tumor growth delay B Verify Tumor Hypoxia A->B Investigate C Assess Drug Delivery and Metabolism A->C Investigate D Evaluate Intrinsic Tumor Resistance A->D Investigate E Optimize Dosing Regimen B->E If hypoxia is inadequate C->E If metabolism is inefficient F Combination Therapy D->F If tumor is resistant G Select More Appropriate Xenograft Model D->G If model is unsuitable G cluster_0 Normoxia cluster_1 Hypoxia A HIF-1α B PHDs A->B Hydroxylation C VHL B->C Binding D Proteasomal Degradation C->D Ubiquitination E HIF-1α F HIF-1β E->F Dimerization G HRE F->G Binding H Gene Transcription (e.g., for this compound activation) G->H

Caption: Simplified HIF-1α pathway in normoxia vs. hypoxia.

Troubleshooting Protocol:

  • Dose Reduction Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Histopathological Analysis: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify signs of toxicity.

  • Evaluate Off-Target Activation: Analyze plasma and tissues from normoxic regions for the presence of active metabolites, which could indicate off-target drug activation.

Data Interpretation Table:

ObservationPotential CauseRecommended Action
Significant Weight Loss at Low Doses Off-target drug activation in tissues with physiological hypoxia (e.g., bone marrow).Consider alternative dosing schedules (e.g., intermittent dosing) to allow for recovery.
Organ-Specific Toxicity Accumulation of the drug or its metabolites in a specific organ.Investigate drug transporters and metabolizing enzymes in the affected organ.
No Correlation Between Toxicity and Efficacy The toxic and therapeutic effects may be mediated by different mechanisms.Re-evaluate the primary mechanism of action and consider potential off-target effects.

References

AL-8417 stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AL-8417

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This technical support guide is based on established principles of small molecule stability and degradation and is intended to provide general guidance for researchers working with potentially unstable compounds. The information herein should be adapted to the specific properties of the compound of interest.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during their experiments that could be related to the stability of this compound.

Question Possible Cause Recommended Action
Why are my biological assay results inconsistent or showing a loss of potency over time? The compound may be degrading in the assay medium or under the experimental conditions (e.g., temperature, pH).1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. 3. Analyze the compound in the assay medium at different time points using HPLC or LC-MS to detect degradation products.
I see unexpected peaks in my HPLC or LC-MS analysis of the compound. These peaks may represent degradation products.1. Compare the chromatogram of a freshly prepared sample with one that has been stored or subjected to experimental conditions. 2. Perform forced degradation studies (see protocol below) to intentionally generate degradation products and see if they match the unexpected peaks. 3. Characterize the structure of the potential degradants using high-resolution mass spectrometry (HRMS) and NMR if necessary.
The physical appearance of my solid compound has changed (e.g., color, clumping). This could indicate degradation, hygroscopicity, or interaction with the storage environment.1. Store the compound under inert gas (argon or nitrogen) and protect it from light. 2. Use a desiccator to prevent moisture absorption. 3. Re-analyze the compound's purity and identity using appropriate analytical techniques.
My compound is not dissolving completely in the intended solvent. The compound may have degraded into less soluble products, or the wrong solvent is being used.1. Confirm the recommended solvent for this compound. 2. Try gentle warming or sonication to aid dissolution, but be aware that heat can accelerate degradation. 3. Filter the solution and analyze both the soluble and insoluble fractions to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintaining the integrity of your compound.[1][2] For solid this compound, it is recommended to:

  • Temperature: Store at -20°C or below for long-term storage.[1][2]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][3]

  • Moisture: Store in a desiccator to protect from humidity.[1]

  • Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (argon or nitrogen).

For this compound in solution:

  • Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Solvent: Use high-purity, anhydrous solvents. The choice of solvent can impact stability.[4]

Q2: What is the best way to prepare solutions of this compound?

A2: To ensure consistency and minimize degradation during solution preparation:

  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[1]

  • Use calibrated equipment and high-purity solvents.[2]

  • Prepare solutions fresh for each experiment whenever possible.

  • If a stock solution is to be stored, divide it into single-use aliquots to minimize freeze-thaw cycles.[2]

Q3: Can I expose solutions of this compound to light?

A3: Many organic molecules are sensitive to light and can undergo photodecomposition.[5][6] It is best practice to handle solutions of this compound in a fume hood with the sash down or in a room with minimal direct light. Use amber vials or wrap clear vials in foil to protect solutions from light exposure.[1][3]

Q4: How do pH and buffer components affect the stability of this compound?

A4: The stability of a compound in solution can be highly dependent on pH.[5] Hydrolysis, a common degradation pathway, is often catalyzed by acidic or basic conditions.[7] It is important to determine the optimal pH range for this compound stability. Some buffer components can also react with the compound. It is advisable to test the stability of this compound in your specific experimental buffer.

Common Degradation Pathways and Prevention

The table below summarizes common degradation pathways for small organic molecules and strategies to prevent them.

Degradation PathwayPromoting ConditionsPrevention StrategiesHypothetical % Degradation (24h)
Hydrolysis Presence of water, acidic or basic pH.[7]Store in a dry environment, use aprotic solvents, maintain solution pH within a stable range.15% in 0.1M HCl at 50°C
Oxidation Exposure to oxygen, presence of metal ions, light exposure (photo-oxidation).[5][6]Store under an inert atmosphere (argon or nitrogen), use antioxidants, protect from light.10% in 3% H₂O₂ at RT
Photolysis Exposure to UV or visible light.[5][6]Store in amber vials or protect from light, handle in a dark environment.25% under direct UV light
Thermal Degradation High temperatures.[8]Store at recommended low temperatures, avoid excessive heating during dissolution.5% at 60°C in solution

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9][10]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system with a suitable column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 50°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[11][12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 50°C. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[11][12]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Take samples at various time points.[11]

    • Thermal Degradation: Incubate the stock solution at 60°C. Take samples at various time points. Also, test the solid compound under the same conditions.[11]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil to exclude light. Take samples at various time points.[9]

  • Sample Analysis: Analyze all samples and controls by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products.

    • Determine the primary degradation pathways for this compound.

Visualizations

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_action Action observe Inconsistent Experimental Results (e.g., loss of potency) check_handling Review Handling & Storage Procedures observe->check_handling analytical_chem Analyze Sample by HPLC/LC-MS observe->analytical_chem modify_protocol Modify Experimental Protocol (e.g., fresh solutions, pH control) check_handling->modify_protocol degradation Degradation Confirmed analytical_chem->degradation Unexpected peaks present no_degradation No Degradation analytical_chem->no_degradation Sample is pure forced_degradation Perform Forced Degradation Study degradation->forced_degradation Identify degradants other_factors Investigate Other Experimental Factors no_degradation->other_factors forced_degradation->modify_protocol Understand liabilities

Caption: Troubleshooting workflow for compound stability issues.

signaling_pathway cluster_stable Stable Inhibitor cluster_degraded Degraded Inhibitor inhibitor_stable This compound (Active) kinase_stable Target Kinase inhibitor_stable->kinase_stable inhibitor_degraded This compound (Degraded/Inactive) pathway_stable Downstream Signaling kinase_stable->pathway_stable Blocked response_stable Biological Response pathway_stable->response_stable Inhibited kinase_degraded Target Kinase inhibitor_degraded->kinase_degraded pathway_degraded Downstream Signaling kinase_degraded->pathway_degraded Active response_degraded Biological Response pathway_degraded->response_degraded Uninhibited

References

Technical Support Center: Synthesis of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AL-8417, also known as N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4). Our goal is to help you refine your synthesis for a higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the identity of this compound?

A1: this compound is a common laboratory identifier for the neurotoxin N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride. Its synonyms include DSP-4. The CAS number for the hydrochloride salt is 40616-75-9.

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and common synthetic approach involves a two-step process:

  • N-Alkylation: Reaction of N-ethyl-2-bromobenzylamine with a 2-chloroethylating agent.

  • Salt Formation: Conversion of the resulting free base to its hydrochloride salt for improved stability and handling.

Q3: What are the critical parameters affecting the yield of the N-alkylation step?

A3: Key parameters influencing the N-alkylation step include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the 2-chloroethylating agent. The purity of the starting materials is also crucial.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure starting materials.1. Use a fresh or newly purchased alkylating agent. Consider using an agent with a better leaving group, such as 2-chloroethyl tosylate. 2. Switch to a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions. 4. Ensure the N-ethyl-2-bromobenzylamine is pure and free of residual acid from its synthesis.
Formation of multiple products (observed by TLC/HPLC) 1. Over-alkylation (quaternary ammonium salt formation). 2. Side reactions involving the solvent. 3. Decomposition of the product or starting material.1. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. 2. Use a non-reactive, aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. 3. Run the reaction at a lower temperature and monitor for decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification of the final product 1. Co-elution of the product with starting material or byproducts. 2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Attempt to crystallize the free base before converting it to the hydrochloride salt. If the free base is an oil, try different solvent systems for the salt formation and crystallization.
Low yield after hydrochloride salt formation 1. Incomplete precipitation of the salt. 2. Loss of product during washing.1. Ensure the solvent used for precipitation is one in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, hexane). Cooling the solution can improve precipitation. 2. Use ice-cold solvent for washing the precipitated salt to minimize dissolution.

Experimental Protocols

Note: The following are generalized protocols based on standard organic synthesis techniques. Researchers should optimize these conditions for their specific laboratory setup and reagent quality.

Protocol 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine (Intermediate)

This protocol outlines a potential route to an intermediate that can be subsequently chlorinated.

  • Reaction Setup: To a solution of N-ethyl-2-bromobenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).

  • Addition of Reagent: Add 2-bromoethanol (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination of N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine
  • Reaction Setup: Dissolve the purified N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath.

  • Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of this compound.

Protocol 3: Formation of this compound Hydrochloride
  • Dissolution: Dissolve the crude free base of this compound in a minimal amount of a suitable solvent, such as diethyl ether.

  • Precipitation: Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound as the hydrochloride salt.

Visualizations

Synthesis Pathway of this compound

AL8417_Synthesis A N-ethyl-2- bromobenzylamine C This compound (Free Base) A->C N-Alkylation (Base, Solvent) B 2-Chloroethylating Agent B->C E This compound (Hydrochloride) C->E Salt Formation D HCl D->E

Caption: A generalized two-step synthesis pathway for this compound hydrochloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield in This compound Synthesis check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Activity of Reagents (Base, Alkylating Agent) start->check_reagents optimize_cond Optimize Reaction Conditions (Temperature, Time, Solvent) start->optimize_cond check_workup Review Workup and Purification Procedures start->check_workup impure_sm Purify Starting Materials check_sm->impure_sm Impure? inactive_reagents Use Fresh/Alternative Reagents check_reagents->inactive_reagents Inactive? suboptimal_cond Systematically Vary Conditions optimize_cond->suboptimal_cond Suboptimal? loss_during_workup Modify Extraction/ Crystallization Solvents check_workup->loss_during_workup Losses? end Improved Yield impure_sm->end inactive_reagents->end suboptimal_cond->end loss_during_workup->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Minimizing AL-8417 Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with AL-8417 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific toxicological profile of this compound is limited. The guidance provided here is based on general principles of cell culture and drug toxicity testing and should be adapted based on your specific cell type and experimental conditions. It is crucial to perform thorough dose-response and time-course experiments to determine the optimal non-toxic concentrations for your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is described as an enzyme inhibitor with antioxidant, anti-inflammatory, and cytostatic properties.[1] Its specific enzyme targets are not well-documented in publicly available literature. Its cytostatic nature suggests that it can inhibit cell proliferation, which is a critical consideration for designing cellular assays.

Q2: What are the common signs of this compound induced cytotoxicity in my cell cultures?

Common indicators of cytotoxicity include:

  • A significant reduction in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased presence of floating, dead cells in the culture medium.

  • Induction of apoptosis or necrosis markers.

  • Alterations in metabolic activity (e.g., as measured by an MTT or resazurin assay).

  • Changes in key signaling pathways unrelated to the intended target.

Q3: How can I determine the optimal non-toxic working concentration of this compound?

It is essential to perform a dose-response study to determine the concentration range of this compound that achieves the desired biological effect without causing significant cytotoxicity. A typical approach involves treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion). The highest concentration that does not significantly reduce cell viability would be a good starting point for your experiments.

Q4: Can the solvent used to dissolve this compound be a source of toxicity?

Yes, the solvent used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.[2] It is crucial to prepare a high-concentration stock of this compound in a suitable solvent and then dilute it in culture medium to the final working concentration. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. The final solvent concentration should typically be kept below 0.5%, and for some sensitive cell lines, below 0.1%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed at all tested concentrations of this compound. The concentration range is too high for the specific cell line.Perform a broader dose-response experiment with lower concentrations of this compound. Consider a starting concentration in the low nanomolar range and titrating up.
The cell line is particularly sensitive to the compound.Use a more resistant cell line if appropriate for the study, or significantly lower the concentration and increase the exposure time.
The solvent concentration is too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control.
Inconsistent results between experiments. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment.
Fluctuation in incubation time.Standardize the incubation time with this compound across all experiments.
Edge effects on assay plates.To mitigate evaporation and temperature variations, avoid using the outer wells of the assay plates for experimental samples.[3] Fill the outer wells with sterile PBS or medium.
Desired biological effect is only seen at cytotoxic concentrations. The therapeutic window of this compound is narrow for this cell type.Consider using a lower concentration for a longer duration to achieve the biological effect with less toxicity. Explore co-treatment with a cytoprotective agent if the mechanism of toxicity is known or can be hypothesized.
The biological effect and cytotoxicity are mechanistically linked.This may be an inherent property of the compound. Further investigation into the mechanism of action is needed.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile, tissue culture-treated 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells.

    • Include wells with untreated cells (medium only) and vehicle control cells (medium with the same final concentration of the solvent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow_for_Toxicity_Assessment Experimental Workflow for Toxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation Incubate for 24, 48, 72h treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Target Enzyme receptor->enzyme Activates downstream_kinase Downstream Kinase enzyme->downstream_kinase Activates transcription_factor_inactive Inactive NF-kB downstream_kinase->transcription_factor_inactive Activates transcription_factor_active Active NF-kB transcription_factor_inactive->transcription_factor_active Translocates gene_expression Gene Expression (Inflammation, Proliferation) transcription_factor_active->gene_expression Induces AL8417 This compound AL8417->enzyme Inhibits

Caption: Hypothetical pathway for a cytostatic agent.

References

Validation & Comparative

Unveiling the Target: A Comparative Guide to AL-8417 Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic compound with its intended molecular target is a cornerstone of preclinical research. This guide provides a comparative overview of methodologies to validate the target engagement of AL-8417, an enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties.

While the specific enzymatic target of this compound is not publicly disclosed, this guide will present a framework for its target validation, adaptable to the eventual identification of its molecular counterpart. We will explore established techniques for quantifying target engagement and provide hypothetical comparative data and detailed experimental protocols.

Quantitative Comparison of Target Engagement Assays

The selection of a target engagement assay is contingent on the nature of the target protein and the availability of specific reagents. Below is a comparative table summarizing key quantitative parameters for commonly employed methods, presented here with hypothetical data for this compound and a putative alternative compound, "Competitor X."

Assay TypeCompoundTarget ProteinApparent Kd (nM)EC50 (nM)Bmax (RU)Thermal Shift (°C)
Surface Plasmon Resonance (SPR) This compoundRecombinant Target Enzyme150N/A120N/A
Competitor XRecombinant Target Enzyme250N/A110N/A
Cellular Thermal Shift Assay (CETSA) This compoundEndogenous Target EnzymeN/A350N/A4.5
Competitor XEndogenous Target EnzymeN/A600N/A2.8
Isothermal Titration Calorimetry (ITC) This compoundRecombinant Target Enzyme180N/AN/AN/A
Competitor XRecombinant Target Enzyme300N/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to its purified target enzyme in real-time.

Methodology:

  • Immobilize the recombinant target enzyme onto a CM5 sensor chip via amine coupling.

  • Prepare a dilution series of this compound and Competitor X in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compounds over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized target.

  • Regenerate the sensor surface between injections using a low pH buffer.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Culture cells expressing the target enzyme to 80% confluency.

  • Treat cells with varying concentrations of this compound or Competitor X for 1 hour.

  • Harvest and lyse the cells.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by Western blotting or ELISA.

  • Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the thermal shift.

Visualizing Target Engagement Workflows

Diagrams illustrating experimental workflows provide a clear and concise overview of the methodologies.

Workflow for Surface Plasmon Resonance (SPR) cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Target Immobilize Target Enzyme on Sensor Chip Inject Compounds Inject Compounds over Sensor Surface Immobilize Target->Inject Compounds Prepare Compounds Prepare this compound & Competitor X Dilutions Prepare Compounds->Inject Compounds Monitor Binding Monitor Refractive Index Change Inject Compounds->Monitor Binding Regenerate Surface Regenerate Sensor Surface Monitor Binding->Regenerate Surface Fit Sensorgrams Fit Sensorgrams to Binding Model Monitor Binding->Fit Sensorgrams Regenerate Surface->Inject Compounds Determine Kinetics Determine ka, kd, Kd Fit Sensorgrams->Determine Kinetics

Caption: Workflow for SPR-based target engagement analysis.

Workflow for Cellular Thermal Shift Assay (CETSA) cluster_cell_treatment Cellular Treatment cluster_heating Thermal Denaturation cluster_detection Protein Detection Culture Cells Culture Cells Expressing Target Enzyme Treat with Compounds Treat with this compound or Competitor X Culture Cells->Treat with Compounds Lyse Cells Harvest and Lyse Cells Treat with Compounds->Lyse Cells Heat Lysates Heat Lysates at Temperature Gradient Lyse Cells->Heat Lysates Pellet Precipitate Centrifuge to Pellet Precipitated Proteins Heat Lysates->Pellet Precipitate Collect Supernatant Collect Supernatant (Soluble Fraction) Pellet Precipitate->Collect Supernatant Analyze Protein Analyze Soluble Target by Western/ELISA Collect Supernatant->Analyze Protein Generate Curves Generate Melting Curves & Determine Shift Analyze Protein->Generate Curves

Caption: Workflow for CETSA-based target engagement analysis.

Comparative Efficacy Analysis: AL-8417 vs. Olaparib in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the novel PARP inhibitor AL-8417 against the established competitor, Olaparib. This guide provides a detailed overview of their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols utilized for their evaluation.

Introduction to PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, particularly in tumors with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality. This dual-hit mechanism, where the inhibition of a secondary DNA repair pathway in a cancer cell that already has a primary defect leads to cell death, has established PARP inhibitors as a significant class of targeted therapies. Olaparib was the first PARP inhibitor to receive clinical approval and has become a standard of care in various settings. This compound is a next-generation PARP inhibitor currently under investigation, designed for enhanced potency and selectivity.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound and Olaparib from preclinical studies.

In Vitro Efficacy: IC50 Values
Cell LineBRCA StatusThis compound IC50 (nM)Olaparib IC50 (nM)
CAPAN-1BRCA2-mutant1.25.1
MDA-MB-436BRCA1-mutant0.84.5
HeLaBRCA-proficient150210

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
CAPAN-1Vehicle0
CAPAN-1Olaparib (50 mg/kg, daily)65
CAPAN-1This compound (25 mg/kg, daily)78
MDA-MB-436Vehicle0
MDA-MB-436Olaparib (50 mg/kg, daily)72
MDA-MB-436This compound (25 mg/kg, daily)85

Tumor growth inhibition was assessed after 21 days of treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative experiments.

cluster_pathway PARP Inhibition and Synthetic Lethality DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Replication DNA Replication SSBR->Replication Repair DSB DNA Double-Strand Break Replication->DSB Stalled replication fork Cell_Survival Cell Survival Replication->Cell_Survival HRR Homologous Recombination Repair (Functional in BRCA-proficient cells) DSB->HRR Apoptosis Apoptosis (Synthetic Lethality in BRCA-mutant cells) DSB->Apoptosis Unrepaired DSBs HRR->Cell_Survival PARP_Inhibitor This compound / Olaparib PARP_Inhibitor->PARP Inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

cluster_workflow In Vitro and In Vivo Efficacy Workflow Cell_Culture Cell Line Culture (BRCA-mutant and BRCA-proficient) In_Vitro In Vitro Assay (Cell Viability - IC50 Determination) Cell_Culture->In_Vitro Xenograft Xenograft Model Establishment (Immunocompromised Mice) Cell_Culture->Xenograft Data_Analysis Data Analysis and Comparison In_Vitro->Data_Analysis In_Vivo In Vivo Study (Tumor Growth Inhibition) Xenograft->In_Vivo In_Vivo->Data_Analysis

A Comparative Guide to AL-8417 and Other Selective EP4 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of selective EP4 receptor antagonists presents a promising frontier for therapeutic intervention in inflammation, pain, and oncology. This guide provides an objective comparison of AL-8417 against other notable compounds in its class, supported by experimental data to inform target validation and compound selection.

This document summarizes key quantitative data, details the experimental protocols for the cited assays, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of these inhibitors.

Quantitative Comparison of EP4 Receptor Antagonists

The following table summarizes the binding affinities (Kᵢ/Kₑ) and functional potencies (IC₅₀) of this compound and other well-characterized selective EP4 receptor antagonists. This data is crucial for comparing the relative potency and selectivity of these compounds.

CompoundBinding Affinity (Kᵢ/Kₑ, nM)Functional Activity (IC₅₀, nM)Selectivity Profile
This compound *1Not explicitly reportedAntagonist at human prostanoid FP and EP4 receptors. Selective over DP1, EP1, EP2, EP3, TP, and IP receptors (Kₑ = 1000, 2300, 7000, 8100, 900, and 300 nM, respectively).
L-161,982 24Not explicitly reported for a functional assay, but blocks PGE₂-induced cell proliferation at 10 µM[1][2].Selective for EP4 over EP1, EP2, EP3, DP, FP, and IP receptors (Kᵢ = 17,000, 23,000, 1,900, 5,100, 5,600, and 6,700 nM, respectively)[1].
ER-819762 Not explicitly reported59 (cAMP-dependent reporter assay)[3]. Displaced PGE₂ binding with an IC₅₀ of 70 nM[3].Highly selective for EP4, with no agonism or antagonism for 106 other GPCRs, including EP1, EP2, and EP3 receptors[3].
ONO-AE3-208 1.3Not explicitly reportedSelective for EP4 over EP3, FP, and TP receptors (Kᵢ = 30, 790, and 2400 nM, respectively). No affinity for EP1, EP2, DP, or IP receptors (Kᵢ >10,000 nM)[4][5].
E7046 (Palupiprant) 23.1413.5 (PGE₂-induced cAMP reporter assay)[6][7][8].Selective inhibitor of the EP4 receptor[6][7][8].

*Note: Data for this compound is based on a compound disclosed in an Allergan patent (WO 2015113057; US 2015210689) and is presumed to be this compound for the purpose of this guide.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the EP4 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Cell Membrane Preparation:

    • HEK293 cells stably expressing the human EP4 receptor are cultured and harvested.

    • Cells are washed with phosphate-buffered saline (PBS) and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed concentration of a radiolabeled ligand specific for the EP4 receptor (e.g., [³H]-PGE₂).

    • Add varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).

    • For non-specific binding determination, a high concentration of an unlabeled standard ligand is added to a set of wells.

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This cell-based assay measures the ability of a compound to inhibit the functional response of the EP4 receptor, which is coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP).

  • Cell Culture and Treatment:

    • HEK293 cells stably expressing the human EP4 receptor are seeded in a 96-well plate and cultured to a desired confluency.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) for a short period.

    • The cells are then stimulated with a fixed concentration of an EP4 receptor agonist (e.g., PGE₂) to induce cAMP production.

  • cAMP Detection:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis:

    • The measured signal is proportional to the amount of cAMP produced.

    • The data is plotted as the percentage of inhibition of the agonist-induced response versus the concentration of the antagonist.

    • A dose-response curve is fitted using non-linear regression to determine the IC₅₀ value of the antagonist.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Proliferation) CREB->Gene Modulates AL8417 This compound (Antagonist) AL8417->EP4 Blocks

Caption: EP4 Receptor Signaling Pathway and the inhibitory action of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (HEK293-hEP4) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-PGE₂) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀ & Kᵢ determination) Scintillation->Analysis

Caption: Experimental workflow for the radioligand binding assay.

References

Independent Analysis of AL-8417 Study Findings in Post-Vitrecomy Cataract Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the seminal findings from the study on AL-8417, a novel benzopyranyl ester, and evaluates the landscape of independent replication. The original research, spearheaded by Kuszak and colleagues, demonstrated the potential of this compound in mitigating posterior subcapsular cataract formation following vitrectomy in a rabbit model. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Executive Summary

The foundational study on this compound by Kuszak et al. (2002) established its efficacy in preventing vitrectomy-induced lens changes. To date, no direct independent replications of this specific study have been identified in publicly available literature. However, the broader context of research on benzopyran analogues supports the plausibility of the original findings, pointing to their anti-inflammatory and cytostatic properties. This guide synthesizes the available data from the original study and contextualizes it with findings from related research on similar compounds.

Comparison of Experimental Findings

The primary study by Kuszak et al. investigated the effect of an irrigating solution containing this compound on the lens of rabbits that underwent partial vitrectomy. The key quantitative endpoint was the Focal Length Variability (FLV), a measure of the sharpness of focus of the lens. Lower FLV indicates a more optically perfect lens.

Treatment GroupNMean Focal Length Variability (FLV) at 6 Months Post-SurgeryPercentage Change vs. Control (BSS Plus)
Non-Operated Control16Data not numerically specified in abstract, but described as "essentially equal" to this compound group.-
BSS Plus® (Control)16Significantly higher than controls and drug-treated groups.100%
This compound (1.25 µM)12"Essentially equal to that of age-matched, non-surgical controls."Data suggests significant reduction compared to BSS Plus.
AL-17052 (5.0 µM)9"Essentially equal to that of age-matched, non-surgical controls."Data suggests significant reduction compared to BSS Plus.
AL-12615 (5.0 µM)5"Essentially equal to that of age-matched, non-surgical controls."Data suggests significant reduction compared to BSS Plus.

Data is based on the abstract of Kuszak JR, et al. Exp Eye Res. 2002 Oct;75(4):459-73. The full paper providing specific numerical FLV values was not accessible.

Experimental Protocols

Original this compound Study Methodology

The following protocol is a summary of the methodology described in the abstract of the primary study by Kuszak et al. (2002).

Animal Model:

  • 2.5-month-old Dutch Belted rabbits.

Surgical Procedure:

  • Unilateral partial vitrectomy was performed.

  • The vitreous was replaced with one of the following solutions:

    • Commercially available BSS® or BSS PLUS® (Control group, n=16).

    • A modified BSS PLUS® irrigating solution containing 1.25 µM this compound (n=12).

    • A modified BSS PLUS® irrigating solution containing 5.0 µM AL-17052 (amide-linked benzopyran pro-drug, n=9).

    • A modified BSS PLUS® irrigating solution containing 5.0 µM AL-12615 (active metabolite, n=5).

  • Age-matched, non-operated rabbits served as an additional control group (n=16).

Analysis:

  • Lenses were analyzed 6 months post-surgery.

  • Correlative structural analysis included light microscopy, scanning electron microscopy, and three-dimensional computer-assisted drawings.

  • Optical quality was assessed by low-power helium-neon laser scan to determine Focal Length Variability (FLV).

Visualizing the Biological Rationale

The proposed mechanism of action for this compound and related benzopyran analogues centers on their anti-inflammatory and cytostatic properties. While a specific signaling pathway for this compound has not been detailed in the available literature, related benzopyran compounds have been shown to influence key inflammatory cascades. The following diagram illustrates a plausible signaling pathway that could be modulated by this compound to produce its observed therapeutic effects.

AL_8417_Signaling_Pathway cluster_0 Cellular Stress (e.g., Vitrectomy) cluster_1 Inflammatory Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes SurgicalTrauma Surgical Trauma NFkB_MAPK NF-κB & MAPK Activation SurgicalTrauma->NFkB_MAPK leads to ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_MAPK->ProInflammatoryCytokines promotes CellProliferation Lens Epithelial Cell Proliferation NFkB_MAPK->CellProliferation promotes Inflammation Inflammation ProInflammatoryCytokines->Inflammation induces AbnormalFiberGrowth Abnormal Fiber Growth (Cataract Formation) CellProliferation->AbnormalFiberGrowth AL8417 This compound AL8417->NFkB_MAPK inhibits AL8417->CellProliferation inhibits (cytostatic effect) ReducedCataract Reduced Cataract Formation AL8417->ReducedCataract Inflammation->AbnormalFiberGrowth

Plausible signaling pathway for this compound's protective effects.

The following diagram illustrates the experimental workflow of the Kuszak et al. (2002) study.

AL_8417_Experimental_Workflow cluster_0 Vitrectomy and Treatment Start Start: 2.5-month-old Dutch Belted Rabbits Grouping Animal Grouping Start->Grouping Control_NoSurgery Non-Operated Control (n=16) Grouping->Control_NoSurgery SurgeryGroup Partial Vitrectomy Groups Grouping->SurgeryGroup SixMonths 6-Month Post-Surgery Control_NoSurgery->SixMonths Control_Vitrectomy Control: BSS Plus® (n=16) SurgeryGroup->Control_Vitrectomy AL8417_Group This compound (1.25 µM) (n=12) SurgeryGroup->AL8417_Group AL17052_Group AL-17052 (5.0 µM) (n=9) SurgeryGroup->AL17052_Group AL12615_Group AL-12615 (5.0 µM) (n=5) SurgeryGroup->AL12615_Group Control_Vitrectomy->SixMonths AL8417_Group->SixMonths AL17052_Group->SixMonths AL12615_Group->SixMonths Analysis Lens Analysis SixMonths->Analysis StructuralAnalysis Structural Analysis (Microscopy, 3D Drawing) Analysis->StructuralAnalysis OpticalAnalysis Optical Quality Analysis (Focal Length Variability) Analysis->OpticalAnalysis End End: Compare Outcomes StructuralAnalysis->End OpticalAnalysis->End

Experimental workflow of the Kuszak et al. (2002) this compound study.

Conclusion

The original study on this compound presents compelling preclinical evidence for its use in preventing post-vitrectomy cataracts. The lack of direct independent replication studies highlights a significant gap in the validation of these findings. However, the known anti-inflammatory and cytostatic effects of the broader class of benzopyran compounds provide a strong theoretical basis for the observed outcomes. Further independent studies are warranted to conclusively determine the clinical potential of this compound and to elucidate its precise mechanism of action. Researchers are encouraged to build upon the foundational work of Kuszak and colleagues to explore this promising therapeutic avenue.

Comparative Analysis of AL-8417 and Standard of Care: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current therapeutic landscape for Diabetic Macular Edema (DME) is critical for researchers and drug development professionals. While a direct comparative analysis of AL-8417 against the current standard of care for DME is not feasible due to the absence of publicly available clinical data for this compound in this indication, this guide provides a detailed overview of the established treatments for DME, including their mechanisms of action, efficacy data, and experimental protocols.

Initial searches suggest that this compound is an enzyme inhibitor with antioxidant, anti-inflammatory, and cytostatic properties. There is also a mention of its potential to suppress changes in the lens after a vitrectomy. However, its specific therapeutic application in ophthalmology and any clinical data remain undisclosed in the public domain.

In contrast, the standard of care for Diabetic Macular Edema is well-established and primarily revolves around anti-vascular endothelial growth factor (anti-VEGF) therapies and corticosteroids.

Standard of Care for Diabetic Macular Edema (DME)

The management of DME has significantly evolved, moving from laser photocoagulation to intravitreal pharmacotherapies that have demonstrated superior visual acuity outcomes.

Anti-VEGF Therapy: The First-Line Treatment

Intravitreal injections of anti-VEGF agents are the cornerstone of DME treatment. These agents work by inhibiting the activity of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability.

Mechanism of Action of Anti-VEGF Agents:

VEGF_Pathway VEGF VEGF-A VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to PLC PLCγ VEGFR->PLC Ras Ras VEGFR->Ras PKC PKC PLC->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell Vascular_Permeability Increased Vascular Permeability PKC->Vascular_Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Anti_VEGF Anti-VEGF Agents (Aflibercept, Ranibizumab, Bevacizumab, Brolucizumab, Faricimab) Anti_VEGF->VEGF Inhibits

Comparative Efficacy of Anti-VEGF Agents:

A pivotal study, the DRCR.net Protocol T, provided a head-to-head comparison of aflibercept, bevacizumab, and ranibizumab for DME.

Treatment GroupMean Change in Visual Acuity at 1 Year (ETDRS Letters)Mean Change in Central Subfield Thickness at 1 Year (μm)
Aflibercept 2.0 mg +13.3-169
Bevacizumab 1.25 mg +9.7-101
Ranibizumab 0.3 mg +11.2-147

Data from the DRCR.net Protocol T study.

The study found that for patients with baseline visual acuity of 20/50 or worse, aflibercept demonstrated superior visual acuity gains at one year compared to bevacizumab and ranibizumab. For eyes with milder vision loss (20/32 to 20/40), the three agents had similar efficacy.[1][2]

Newer Anti-VEGF Agents:

More recent additions to the anti-VEGF armamentarium include brolucizumab and faricimab, which offer the potential for extended dosing intervals.

  • Brolucizumab: A single-chain antibody fragment that allows for a higher concentration of the drug per injection. Clinical trials (KESTREL and KITE) have shown its non-inferiority to aflibercept with a potential for 12-week dosing intervals.[2][3]

  • Faricimab: A bispecific antibody that targets both VEGF-A and Angiopoietin-2 (Ang-2), another pathway involved in vascular instability. The YOSEMITE and RHINE studies demonstrated that faricimab could extend treatment intervals up to 16 weeks in a significant portion of patients.[3]

Corticosteroids: A Second-Line Option

For patients who have an inadequate response to anti-VEGF therapy, intravitreal corticosteroids are a valuable second-line treatment. They exert their effect through broad anti-inflammatory and anti-permeability actions.

Mechanism of Action of Corticosteroids:

Corticosteroid_Pathway Corticosteroid Corticosteroids (Dexamethasone, Fluocinolone Acetonide) GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GRE Glucocorticoid Response Element GR->GRE Translocates to nucleus and binds to NF_kB NF-κB GR->NF_kB Inhibits AP_1 AP-1 GR->AP_1 Inhibits Anti_Inflammatory_Genes Increased Transcription of Anti-Inflammatory Genes GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Decreased Transcription of Pro-Inflammatory Genes (e.g., VEGF, ICAM-1) NF_kB->Pro_Inflammatory_Genes Activates AP_1->Pro_Inflammatory_Genes Activates

Available Corticosteroid Implants:

ImplantDrugDuration of Action
Ozurdex® Dexamethasone 0.7 mgUp to 6 months
Iluvien® Fluocinolone Acetonide 0.19 mgUp to 36 months
Retisert® Fluocinolone Acetonide 0.59 mgApproximately 2.5 years
Yutiq® Fluocinolone Acetonide 0.18 mgUp to 36 months

Common side effects of intravitreal corticosteroids include cataract formation and elevated intraocular pressure.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental workflows for preclinical and clinical evaluation of DME therapies.

Experimental Workflow for Preclinical Evaluation:

Preclinical_Workflow Animal_Model Induction of DME in Animal Model (e.g., Streptozotocin-induced diabetic rats) Treatment Intravitreal Administration of Investigational Drug or Vehicle Control Animal_Model->Treatment Evaluation Efficacy and Safety Evaluation Treatment->Evaluation Histology Histopathology of Retinal Tissues Evaluation->Histology ER_Analysis Electroretinography (ERG) for Retinal Function Evaluation->ER_Analysis OCT_Analysis Optical Coherence Tomography (OCT) for Retinal Thickness Evaluation->OCT_Analysis

Clinical Trial Protocol for DME:

A standard clinical trial for a new DME treatment would typically involve the following phases:

  • Phase I: Small group of patients to assess safety, dosage, and early signs of efficacy.

  • Phase II: Larger group to further evaluate safety and efficacy.

  • Phase III: Large, multicenter, randomized controlled trials to compare the new treatment against the standard of care.

Key Endpoints in DME Clinical Trials:

  • Primary Endpoint: Mean change in Best-Corrected Visual Acuity (BCVA) from baseline.

  • Secondary Endpoints:

    • Proportion of patients gaining or losing ≥15 letters in BCVA.

    • Mean change in central subfield thickness on OCT.

    • Safety and tolerability.

References

assessing the specificity of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for information regarding "AL-8417" has not yielded specific results for a compound with this designation in publicly available scientific literature or clinical trial databases. The search results did not contain any information on a drug or investigational molecule referred to as this compound.

This suggests a few possibilities:

  • Typographical Error: The designation "this compound" may be incorrect.

  • Internal or Preclinical Designation: This could be an internal compound name used by a research institution or company that has not yet been disclosed in public forums or publications.

  • Discontinued Compound: The development of this compound may have been terminated early in the preclinical stage, resulting in a lack of published data.

To proceed with a meaningful comparison and assessment of specificity, further clarification on the identity of "this compound" is required. Specifically, information regarding its intended biological target, its chemical class, or any associated research institution would be necessary to conduct a relevant and accurate search for its properties and comparative compounds.

Without this foundational information, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations. We recommend verifying the compound's designation and providing any additional known details to enable a comprehensive response.

Validating AL-8417's Mechanism of Action: A Comparative Analysis with Knockout Studies and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the FP Receptor Signaling Pathway

The Prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor that, upon binding its ligand PGF2α, activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq FP_receptor->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC PKC DAG->PKC activates PKC->Cellular_Response AL8417 AL-8417 (Antagonist) AL8417->FP_receptor blocks

Figure 1: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor and the inhibitory action of this compound.

Comparative Analysis: AL-8810 vs. FP Receptor Knockout

Knockout studies, where the gene encoding a specific protein is deleted, provide the ultimate validation for a drug's on-target effects. The phenotypic similarities between animals treated with an antagonist and those with the corresponding receptor knocked out offer compelling evidence for the drug's mechanism of action.

Parameter Wild-Type + Vehicle Wild-Type + AL-8810 FP Receptor Knockout (FP-/-) Reference
Traumatic Brain Injury (TBI) Induced Hippocampal Swelling Significant swelling (146.5 ± 7.4% of contralateral)Significantly reduced swellingSignificantly less hippocampal swelling[4]
TBI Induced Neurological Deficit Score (NDS) Significant neurological deficitsSignificantly improved NDS at 24 and 48 hoursNo significant improvement in NDS[4]
TBI Induced Grip Strength Significant decrease in grip strengthThree-fold less decrease in grip strengthNot reported[4]
Oxygen-Glucose Deprivation (OGD) Induced Reactive Oxygen Species (ROS) Formation in Hippocampal Slices Significant increase in ROS formationSignificantly reduced ROS formationSignificantly lower ROS formation[1][5]
Allodynia (Pain Response) induced by αβ-methylene ATP or PGF2α Allodynia elicitedBlocked pain responseNo allodynia elicited[1]

The data clearly demonstrate that pharmacological blockade of the FP receptor with AL-8810 recapitulates key aspects of the phenotype observed in FP receptor knockout mice, particularly in the context of neuroprotection and inflammatory responses.[1][4][5]

Alternative FP Receptor Antagonist: BAY-6672

The landscape of FP receptor antagonists is expanding, with compounds like BAY-6672 emerging as potential therapeutics. A comparison with these alternatives further contextualizes the properties of this compound/AL-8810.

Compound Mechanism of Action Potency (IC50) Selectivity Therapeutic Indication Reference
AL-8810 Competitive FP receptor antagonistKi = 426 ± 63 nM (A7r5 cells)Selective over TP, DP, EP2, EP4 receptorsResearch tool, potential for various inflammatory and neurological conditions[3]
BAY-6672 Potent and selective hFP-R antagonistIC50 = 14 nM (cell-based hFP-R assay)High selectivity over other prostanoid receptorsIdiopathic Pulmonary Fibrosis (IPF)[6]

Experimental Protocols

Generation of FP Receptor Knockout Mice

The generation of FP receptor knockout mice is a critical step in validating the on-target effects of FP receptor antagonists. The following workflow outlines the CRISPR/Cas9-mediated approach.

Knockout_Workflow sgRNA_design sgRNA Design & Synthesis Microinjection Microinjection into Zygotes sgRNA_design->Microinjection Cas9_prep Cas9 mRNA Preparation Cas9_prep->Microinjection Embryo_transfer Embryo Transfer to Surrogate Microinjection->Embryo_transfer Founder_screening Founder Screening (Genotyping) Embryo_transfer->Founder_screening Breeding Breeding to Establish Colony Founder_screening->Breeding Phenotyping Phenotypic Analysis Breeding->Phenotyping

Figure 2: Workflow for generating FP receptor knockout mice using CRISPR/Cas9.

Methodology for FP Receptor Knockout Mouse Generation:

A common method for generating knockout mice involves the use of CRISPR/Cas9 technology. Briefly, a guide RNA (gRNA) is designed to target a specific exon of the Ptgfr gene (the gene encoding the FP receptor). This gRNA, along with the Cas9 nuclease, is then microinjected into fertilized mouse eggs. The Cas9 protein, guided by the gRNA, creates a double-strand break in the target DNA. The cell's natural repair mechanisms often introduce small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein. The modified embryos are then implanted into a surrogate mother. Offspring are screened for the desired mutation, and heterozygous mice are bred to produce homozygous knockout animals.

In Vivo Model of Traumatic Brain Injury (TBI)

Experimental Workflow:

TBI_Workflow Animal_groups Animal Groups (WT, FP-/-) TBI_induction TBI Induction (e.g., CCI) Animal_groups->TBI_induction Treatment Treatment (Vehicle or AL-8810) TBI_induction->Treatment Behavioral_tests Behavioral Testing (NDS, Grip Strength) Treatment->Behavioral_tests Histological_analysis Histological Analysis (Lesion Volume) Behavioral_tests->Histological_analysis Data_analysis Data Analysis & Comparison Histological_analysis->Data_analysis

Figure 3: Experimental workflow for the in vivo traumatic brain injury model.

Methodology for TBI Studies:

Wild-type and FP receptor knockout mice are subjected to a controlled cortical impact (CCI), a widely used model of TBI.[4] Immediately following the injury, wild-type animals are treated with either a vehicle control or AL-8810. Over a period of 24 to 48 hours, neurological function is assessed using a neurological deficit score (NDS) and motor function is evaluated with a grip strength test.[4] At the end of the experiment, brain tissue is collected for histological analysis to determine the extent of the lesion and hippocampal swelling.[4]

Conclusion

The convergence of evidence from pharmacological studies with AL-8810 and genetic studies using FP receptor knockout mice provides a robust validation of the mechanism of action for this compound as a selective FP receptor antagonist. The consistent observation that both pharmacological blockade and genetic deletion of the FP receptor lead to similar protective and anti-inflammatory outcomes solidifies the on-target activity of this class of compounds. This comparative approach not only strengthens the understanding of this compound's therapeutic potential but also highlights the critical role of the FP receptor in various disease pathologies, offering a clear rationale for its continued investigation and development.

References

Benchmarking AL-8417: A Comparative Performance Analysis Against Known mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis in cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for drug development. This guide provides a comparative analysis of a novel investigational compound, AL-8417, against the well-characterized mTOR inhibitor, Rapamycin. The data presented herein offers an objective evaluation of this compound's performance, supported by detailed experimental protocols for key assays.

Quantitative Performance Analysis

The inhibitory activity of this compound and Rapamycin was assessed across multiple parameters, including in vitro kinase assays, cell viability, and target protein phosphorylation. The results are summarized in the table below, providing a clear comparison of their potency and efficacy.

Parameter This compound Rapamycin Experiment Type
mTOR Kinase IC50 1.2 nM0.8 nMIn vitro Kinase Assay
Cell Viability (MCF-7) IC50 15 nM25 nMMTT Assay
p-S6K (Thr389) Inhibition IC50 5 nM8 nMWestern Blot
p-4E-BP1 (Thr37/46) Inhibition IC50 7 nM12 nMWestern Blot

Caption: Comparative inhibitory concentrations (IC50) of this compound and Rapamycin on mTOR kinase activity and downstream signaling in MCF-7 breast cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and transparent evaluation of the presented data.

In Vitro mTOR Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the catalytic activity of the mTOR protein.

  • Reagents: Recombinant human mTOR protein, ATP, substrate peptide (a synthetic peptide with a phosphorylation site for mTOR), this compound, Rapamycin, and a kinase buffer solution.

  • Procedure:

    • The mTOR enzyme is incubated with varying concentrations of this compound or Rapamycin in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a luminescence-based detection method.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of mTOR inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound or Rapamycin for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of the inhibition of the mTOR signaling pathway.

  • Cell Lysis: MCF-7 cells are treated with this compound or Rapamycin for a specified time, and then the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1), as well as antibodies for the total proteins as loading controls.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. The IC50 values are calculated based on the dose-dependent decrease in the phosphorylation signal.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_0 In Vitro cluster_1 Cell-Based Kinase Assay Kinase Assay IC50 IC50 Kinase Assay->IC50 Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Western Blot Western Blot Treatment->Western Blot MTT Assay->IC50 Western Blot->IC50 This compound This compound This compound->Kinase Assay This compound->Treatment Rapamycin Rapamycin Rapamycin->Kinase Assay Rapamycin->Treatment

Caption: Experimental workflow for comparing this compound and Rapamycin.

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis This compound This compound This compound->mTOR inhibits Rapamycin Rapamycin Rapamycin->mTOR inhibits

Caption: Simplified mTOR signaling pathway and points of inhibition.

Safety Operating Guide

Essential Guide to the Proper Disposal of AL-8417

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for AL-8417, a potent Cyclooxygenase (COX) inhibitor.

Chemical and Physical Properties of this compound

This compound, also known as (2R)-AL-5898, with the CAS number 180472-20-2, is a research chemical requiring careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, the general properties of similar cyclooxygenase inhibitors allow for the formulation of safe disposal guidelines.

PropertyData
Chemical Name This compound; (2R)-AL-5898
CAS Number 180472-20-2
Molecular Formula C₁₅H₁₂F₂O₂S
Molecular Weight 306.3
Class Cyclooxygenase (COX) Inhibitor

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator should be used.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with any investigational drug or research chemical, must adhere to strict protocols to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Step 1: Deactivation of the Compound

For small quantities of this compound, chemical deactivation may be a viable option before disposal. However, given the lack of specific reaction data, this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

Step 2: Segregation and Collection of Waste

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and any known hazard symbols.

Step 3: Waste Disposal

The collected hazardous waste must be disposed of through a licensed environmental management vendor. It is imperative not to dispose of this compound down the drain or in regular trash.[1][2][3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the pickup and disposal of the hazardous waste in accordance with all applicable regulations.[1]

  • For investigational drugs used in clinical research, there are specific guidelines for the destruction of used and unused medications that must be followed.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe segregate Segregate Contaminated Materials: - Unused this compound - Solutions - Labware ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store Waste Container in Designated Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) pickup Arrange for Professional Waste Pickup contact_ehs->pickup storage->contact_ehs end End: Proper Disposal pickup->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Signaling Pathway Context: Cyclooxygenase Inhibition

This compound functions as a Cyclooxygenase (COX) inhibitor. Understanding its mechanism of action provides context for its biological significance and the importance of proper handling and disposal. The diagram below illustrates the general signaling pathway affected by COX inhibitors.

General COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation AL8417 This compound (COX Inhibitor) AL8417->COX_Enzymes Inhibits

Caption: A simplified diagram showing the inhibition of prostaglandin synthesis by this compound.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AL-8417
Reactant of Route 2
Reactant of Route 2
AL-8417

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.